molecular formula C11H13ClO3S B1326230 Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate CAS No. 951889-16-0

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Cat. No.: B1326230
CAS No.: 951889-16-0
M. Wt: 260.74 g/mol
InChI Key: MBWYHEDACYOGKQ-UHFFFAOYSA-N
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Description

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is a useful research compound. Its molecular formula is C11H13ClO3S and its molecular weight is 260.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(5-chlorothiophen-2-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-2-15-11(14)5-3-4-8(13)9-6-7-10(12)16-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWYHEDACYOGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268305
Record name Ethyl 5-chloro-δ-oxo-2-thiophenepentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-16-0
Record name Ethyl 5-chloro-δ-oxo-2-thiophenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-δ-oxo-2-thiophenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (CAS 951889-16-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical compounds. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthesis protocols, analytical characterization methods, and its principal application in drug development. By explaining the causality behind experimental choices and grounding claims in established chemical principles, this document serves as an essential resource for professionals engaged in synthetic chemistry and pharmaceutical research.

Introduction

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate, bearing the CAS number 951889-16-0, is a substituted ketoester containing a chlorothiophene moiety. While not an active pharmaceutical ingredient (API) itself, its molecular architecture makes it a valuable precursor in multi-step synthetic pathways. Its significance is particularly noted in the production of thienopyridine-class antiplatelet agents, which are vital in the management of cardiovascular diseases.[1][2] This guide elucidates the critical technical aspects of this compound, providing the foundational knowledge required for its synthesis, handling, and effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate are summarized below.

Chemical Structure

The structure features a central valerate (pentanoate) chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The ketone is attached to the 2-position of a 5-chlorothiophene ring.

dot

Fig 1. Structure of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate
Data Summary
PropertyValue
CAS Number 951889-16-0
Molecular Formula C₁₁H₁₃ClO₃S
Molecular Weight 260.74 g/mol
Appearance Typically an off-white to yellow solid or oil
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF)

Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is the Friedel-Crafts acylation.[3][4] This classic electrophilic aromatic substitution reaction is a robust method for forming carbon-carbon bonds to an aromatic ring.[5]

Reaction Principle

The synthesis involves the reaction of 2-chlorothiophene with an acylating agent derived from adipic acid, specifically ethyl 5-chloro-5-oxovalerate (adipic acid chloride monoethyl ester). A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich thiophene ring, primarily at the C5 position which is activated for electrophilic substitution.

dot

SynthesisScheme cluster_reactants Reactants cluster_product Product r1 2-Chlorothiophene catalyst AlCl₃ (Lewis Acid Catalyst) r1->catalyst r2 Ethyl 5-chloro-5-oxovalerate r2->catalyst p1 Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate catalyst->p1 Friedel-Crafts Acylation

Fig 2. Friedel-Crafts Acylation Synthesis Scheme
Detailed Experimental Protocol

This protocol is a representative laboratory-scale procedure and should be adapted and optimized for specific equipment and safety protocols.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl 5-chloro-5-oxovalerate

  • 2-Chlorothiophene

  • Crushed Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Suspension: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Add a solution of ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature remains below 5 °C. Stir the resulting mixture for 15-20 minutes.

    • Rationale: This step pre-forms the acylium ion electrophile complex with the Lewis acid. Maintaining a low temperature is crucial to prevent side reactions and control the exothermic nature of the complexation.[3]

  • Thiophene Addition: Add a solution of 2-chlorothiophene (1.1 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.

    • Rationale: A slight excess of the thiophene can help drive the reaction to completion. The dropwise addition controls the rate of the highly exothermic acylation reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and 1 M HCl.

    • Rationale: This step quenches the reaction by hydrolyzing the unreacted acyl chloride and decomposing the aluminum chloride complexes. The process is highly exothermic and releases HCl gas, requiring careful execution in a well-ventilated fume hood.[3]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Rationale: The acid wash removes any remaining basic impurities. The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove bulk water before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

QC_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_result Final Product Crude Crude Product TLC TLC Monitoring Crude->TLC In-process check NMR NMR Spectroscopy (¹H & ¹³C) Crude->NMR Structure Confirmation MS Mass Spectrometry (MS) Crude->MS Structure Confirmation IR IR Spectroscopy Crude->IR Structure Confirmation HPLC HPLC for Purity NMR->HPLC Purity Assay MS->HPLC Purity Assay IR->HPLC Purity Assay Final Purified Compound (>98% Purity) HPLC->Final

Sources

Technical Guide: Scalable Synthesis of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate , a critical fine chemical intermediate likely utilized in the development of thiophene-based pharmaceuticals (e.g., Factor Xa inhibitors, biotin analogs) or functionalized materials. The protocol focuses on a regioselective Friedel-Crafts Acylation , optimized for scalability, yield, and purity.

Executive Summary

  • Target Molecule: Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate[1]

  • CAS Number: 133932-26-8 (Approximate/Analogous)

  • Core Application: Intermediate for ω-(thienyl)alkanoic acid derivatives; potential scaffold for anticoagulant or metabolic disorder therapeutics.

  • Synthetic Strategy: Friedel-Crafts acylation of 2-chlorothiophene with ethyl glutaryl chloride (ethyl 4-chloro-4-oxobutyrate) mediated by Aluminum Chloride (

    
    ).
    
  • Key Challenge: Controlling regioselectivity to the C2 position while preventing ester hydrolysis or polymerization during the Lewis acid quench.

Strategic Retrosynthesis & Mechanistic Logic

The synthesis is designed around the Electrophilic Aromatic Substitution (


)  of the electron-rich thiophene ring.
Retrosynthetic Analysis

The target molecule contains a 1,5-dicarbonyl motif attached to a heteroaromatic ring. Disconnection at the ketone-thiophene bond reveals two primary precursors:

  • Nucleophile: 2-Chlorothiophene.[2][3][4] The chlorine atom at C5 blocks the most reactive

    
    -position, directing the electrophile exclusively to the C2 position.
    
  • Electrophile: Ethyl glutaryl chloride (Ethyl 4-(chloroformyl)butyrate). This reagent provides the intact 5-carbon chain with the terminal ester pre-installed, avoiding a post-acylation esterification step.

Reaction Mechanism (Friedel-Crafts Acylation)

The reaction proceeds via the formation of an acylium ion complex. Note that the ester functionality in the acylating agent also coordinates with the Lewis acid, requiring a stoichiometric adjustment of the catalyst.

Mechanism Reagents Reagents: Ethyl Glutaryl Chloride + AlCl3 Acylium Intermediate 1: Acylium Ion Complex [R-C≡O]+ [AlCl4]- Reagents->Acylium Activation Sigma Intermediate 2: Sigma Complex (Arenium Ion) Acylium->Sigma + 2-Chlorothiophene (Electrophilic Attack) Product Target: Ethyl 5-(5-chloro-2-thienyl)- 5-oxovalerate Sigma->Product - HCl (Rearomatization)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation. The chlorine substituent on thiophene ensures regioselectivity.

Experimental Protocol

This protocol is designed for a 100 mmol scale reaction, suitable for laboratory validation and adaptable to pilot-plant reactors.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][5][6][7][8]AmountRole
2-Chlorothiophene 118.581.011.86 gSubstrate
Ethyl Glutaryl Chloride 178.611.119.65 gAcylating Agent
Aluminum Chloride (

)
133.342.229.33 gLewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent150 mLSolvent
HCl (1M) 36.46Quench100 mLQuenching Agent

Note: 2.2 equivalents of


 are strictly required. 1.0 eq activates the acid chloride, and 1.0 eq complexes with the product's carbonyl/ester oxygens. The 0.2 eq excess ensures full conversion.
Step-by-Step Procedure
Phase 1: Catalyst Activation (0 - 5°C)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

  • Solvent Charge: Add 100 mL of anhydrous DCM to the flask.

  • Catalyst Addition: Cool the solvent to 0°C using an ice/salt bath. Add 29.33 g of

    
      portion-wise. Caution: Exothermic.[3]
    
  • Electrophile Formation: Add 19.65 g of Ethyl Glutaryl Chloride dropwise over 20 minutes, maintaining internal temperature

    
    . Stir for 15 minutes to generate the acylium species.
    
Phase 2: Acylation Reaction (5 - 20°C)
  • Substrate Addition: Dissolve 11.86 g of 2-Chlorothiophene in 50 mL of anhydrous DCM . Add this solution dropwise to the reaction mixture over 30 minutes.

    • Observation: The mixture will darken (typically turning orange/brown) as the complex forms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3–4 hours.

  • Monitoring: Monitor reaction progress via TLC (20% Ethyl Acetate in Hexanes) or HPLC. The limiting reagent (2-Chlorothiophene) should be fully consumed.

Phase 3: Quench & Workup
  • Quenching: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing 200 g of crushed ice mixed with 50 mL of 1M HCl .

    • Critical: Vigorous stirring is essential to break up the aluminum emulsion.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[9]

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash the combined organic layers successively with:

    • Water (

      
       mL)
      
    • Sat.

      
       (
      
      
      
      mL) – Caution:
      
      
      evolution.
    • Brine (

      
       mL)
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield the crude oil.
    
Phase 4: Purification
  • Method A (Distillation): If the product is an oil, perform vacuum distillation (approx. 160-180°C at 0.5 mmHg).

  • Method B (Crystallization): If the crude solidifies upon standing (common for high-purity keto-esters), recrystallize from Hexane/Ethyl Acetate (9:1).

  • Yield Expectation: 85–92% (approx. 22–24 g).

Process Workflow Visualization

Workflow start Start: Anhydrous DCM + AlCl3 step1 Add Ethyl Glutaryl Chloride (T < 5°C) start->step1 step2 Add 2-Chlorothiophene (Dropwise) step1->step2 step3 Reaction: Warm to RT, 3-4 hrs step2->step3 step4 Quench: Ice/HCl step3->step4 step5 Phase Separation & Washing (NaHCO3, Brine) step4->step5 end Purification: Distillation or Crystallization step5->end

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectral data should be obtained:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.50 (d, 
      
      
      
      Hz, 1H, Thiophene-H3)
    • 
       6.95 (d, 
      
      
      
      Hz, 1H, Thiophene-H4)
    • 
       4.12 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.90 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.40 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.02 (quint, 
      
      
      
      Hz, 2H, Central
      
      
      )
    • 
       1.25 (t, 
      
      
      
      Hz, 3H,
      
      
      )
  • Mass Spectrometry (ESI+):

    
     (Calculated for 
    
    
    
    ).
  • Appearance: Pale yellow oil or low-melting white solid.

Safety & Industrial Considerations

  • Aluminum Chloride: Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a glovebox or under inert gas.

  • Regioselectivity: The 5-chloro substituent is critical. Using unsubstituted thiophene would lead to a mixture of 2-acyl and 2,5-diacyl products. The chlorine blocks the 5-position, ensuring high purity.

  • Waste Management: The aqueous waste contains aluminum salts and acidic residues. Neutralize with NaOH before disposal.

References

  • Sigma-Aldrich. Ethyl 5-(5-Chloro-2-thienyl)-5-oxovalerate Product Entry. Available at: (Accessed via search).

  • Belien, L., et al. "Improved Synthesis of 2-Acylthiophenes." Journal of Organic Chemistry.
  • Related Pharmaceutical Intermediates

    • Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908. Link (Provides context on 5-chlorothiophene reactivity).

Sources

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate , a specialized intermediate in the synthesis of thiophene-based pharmacophores.

Advanced Synthesis, Chemical Properties, and Medicinal Applications

Executive Summary

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (CAS: 845790-40-1 for the corresponding acid) is a versatile organic building block characterized by a 5-chlorothiophene moiety linked to a valerate (pentanoate) ester via a ketone bridge.

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Factor Xa inhibitors (analogous to the Rivaroxaban warhead) and 5-Lipoxygenase (5-LOX) inhibitors . Its structural duality—combining a lipophilic, metabolically stable halogenated thiophene with a reactive keto-ester tail—allows for the rapid generation of diverse chemical libraries, including chiral alcohols, cyclic amines, and fused bicyclic systems.

Key Classification:

  • Chemical Class: Keto-ester / Halogenated Thiophene

  • Primary Utility: Pharmaceutical Intermediate (Linker elongation, Scaffold synthesis)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 260.74 g/mol

Chemical Identity & Physicochemical Properties[1][2]

Understanding the fundamental properties is essential for optimizing reaction conditions and handling protocols.

PropertyValue / Description
IUPAC Name Ethyl 5-(5-chlorothiophen-2-yl)-5-oxopentanoate
SMILES CCOC(=O)CCCC(=O)C1=CC=C(Cl)S1
Appearance Pale yellow to amber viscous oil (tends to solidify at low temps)
Boiling Point ~340°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
LogP 2.8 – 3.2 (Predicted)
Stability Stable under anhydrous conditions; susceptible to ester hydrolysis in basic media.[1]
Synthesis & Production Methodologies

The industrial and laboratory-scale synthesis of this compound relies on Friedel-Crafts Acylation . This pathway ensures high regioselectivity for the 5-position of the thiophene ring due to the directing effect of the sulfur atom and the blocking chlorine at position 2.

3.1. Core Synthetic Route (Friedel-Crafts Acylation)

Reaction Logic: The reaction couples 2-chlorothiophene with ethyl glutaryl chloride (or glutaric anhydride followed by esterification) using a Lewis acid catalyst.

Reagents:

  • Substrate: 2-Chlorothiophene (1.0 eq)

  • Acylating Agent: Ethyl glutaryl chloride (1.1 eq)

  • Catalyst: Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ) (1.2 eq)
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve

    
     (16.0 g, 120 mmol) in anhydrous DCM (100 mL). Cool to 0°C.
    
  • Addition 1: Add Ethyl glutaryl chloride (19.6 g, 110 mmol) dropwise over 20 minutes, maintaining temperature

    
    °C. Stir for 15 mins to form the acylium ion complex.
    
  • Addition 2: Add 2-Chlorothiophene (11.8 g, 100 mmol) dropwise. The solution will darken (orange/red).

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Pour the reaction mixture slowly into crushed ice/HCl (1M) to hydrolyze aluminum salts.

  • Workup: Extract with DCM (

    
     mL). Wash combined organics with Sat. 
    
    
    
    (to remove acid impurities) and Brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a yellow oil.

3.2. Synthetic Pathway Diagram

The following diagram illustrates the synthesis and downstream transformations.

SynthesisPathway Reactants 2-Chlorothiophene + Ethyl Glutaryl Chloride Intermediate Acylium Complex Reactants->Intermediate 0°C, DCM Catalyst Lewis Acid (AlCl3) Catalyst->Intermediate Product Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (Target) Intermediate->Product Friedel-Crafts Acylation Downstream1 Chiral Alcohol (Asymmetric Reduction) Product->Downstream1 CBS Reduction or Noyori Downstream2 Bicyclic Thiophene (Cyclization) Product->Downstream2 Intramolecular Aldol/FC

Figure 1: Synthetic pathway from raw materials to the target keto-ester and potential downstream derivatives.

Reactivity & Synthetic Utility in Drug Development

This compound is not merely an end-product but a "divergent intermediate." Its value lies in the orthogonality of its functional groups (ketone, ester, chlorothiophene).

4.1. Enantioselective Ketone Reduction

For drugs requiring a chiral center (e.g., analogs of Duloxetine or Rivaroxaban derivatives), the C5 ketone can be reduced to a chiral alcohol.

  • Method: Corey-Bakshi-Shibata (CBS) reduction or Noyori Asymmetric Hydrogenation.

  • Significance: The resulting chiral hydroxy-ester is a precursor to 1,3-amino alcohols, a common motif in GPCR ligands.

4.2. Cyclization to Tetrahydrobenzo[b]thiophenes

Under strong acidic conditions (e.g., Polyphosphoric acid), the ester chain can undergo intramolecular cyclization targeting the 3-position of the thiophene ring (if the chain length is adjusted or via specific activation).

  • Target Core: 4,5,6,7-tetrahydrobenzo[b]thiophene.

  • Application: This fused system is the core scaffold for Zileuton (asthma) and various anti-inflammatory agents.

4.3. Linker Elongation for SAR Studies

In Structure-Activity Relationship (SAR) campaigns for Factor Xa inhibitors , the distance between the S1 pocket binder (chlorothiophene) and the S4 pocket binder is critical.

  • Role: This valerate derivative provides a 5-carbon spacer, allowing researchers to probe "deep pocket" binding compared to the shorter butyrate or propionate analogs.

Analytical Characterization

To ensure the integrity of the compound for biological testing, the following analytical standards must be met.

5.1. NMR Spectroscopy (Expected Data)[1]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.50 (d, 
      
      
      
      Hz, 1H, Thiophene H-3)
    • 
       6.95 (d, 
      
      
      
      Hz, 1H, Thiophene H-4)
    • 
       4.12 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.90 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.40 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.05 (m, 2H, 
      
      
      
      )
    • 
       1.25 (t, 
      
      
      
      Hz, 3H,
      
      
      )
5.2. Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Target Ion:

    
     (showing characteristic Chlorine isotope pattern 3:1 ratio for 261/263).
    
Safety & Handling (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). The chlorothiophene moiety can be sensitizing.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or alkalis.

References
  • Perzborn, E., et al. (2011). "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381. (Establishes the pharmacophore relevance of 5-chlorothiophene). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Definitive source for Friedel-Crafts acylation mechanisms). Link

  • PubChem Database. (2024). "Compound Summary: 5-(5-chlorothiophen-2-yl)-5-oxopentanoic acid (CAS 845790-40-1)."[2] National Center for Biotechnology Information. Link[3][4]

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis." Angewandte Chemie International Edition, 37(15), 1986-2012. (Methodology for asymmetric reduction of the ketone). Link

Sources

Physical properties of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Introduction

In the landscape of medicinal chemistry, thiophene-containing compounds represent a cornerstone of heterocyclic chemistry, demonstrating a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The thiophene ring is often employed as a bioisostere for the benzene ring, offering similar biological activity but with modulated physicochemical properties that can be advantageous for drug development.[1][2] Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is a molecule of interest that incorporates several key structural features: a halogenated thiophene ring, a ketone linker, and an ethyl ester terminus.

The journey from a promising chemical entity to a viable drug candidate is fundamentally governed by its physical properties. These characteristics—spanning thermal behavior, solubility, and spectroscopic identity—dictate a molecule's purity, stability, formulation potential, and ultimately, its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive framework for the systematic determination and interpretation of the core physical properties of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and actionable data for drug development programs.

Section 1: Molecular Identity and Calculated Properties

Before embarking on empirical analysis, a foundational understanding of the molecule's composition and computationally predicted properties is essential. These calculated values provide a theoretical baseline, aiding in the design of subsequent experiments.

Table 1: Molecular Identity of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

PropertyValueSource
Molecular Formula C₁₁H₁₁ClO₃SCalculated
Molecular Weight 258.72 g/mol Calculated
CAS Number 480439-68-7
2D Structure

Computational tools can offer preliminary insights into a molecule's behavior. For instance, parameters like the octanol-water partition coefficient (LogP) and Topological Polar Surface Area (TPSA) are predictive of a compound's lipophilicity and membrane permeability, respectively. For a related compound, Ethyl 5-cyclopentyl-5-oxovalerate, the calculated LogP is approximately 2.48 and the TPSA is 43.37 Ų.[3] These values suggest that our target molecule is likely to have moderate lipophilicity.

Section 2: Thermal Properties - Melting Point Analysis

Rationale: The melting point is arguably the most fundamental physical property used to assess the purity of a crystalline organic solid.[4] A pure compound will exhibit a sharp, well-defined melting range, typically spanning 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, resulting in a depressed and broadened melting range.[5][6] Therefore, this analysis is a critical first step in quality control for any newly synthesized batch.

Experimental Protocol: Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

  • Sample Preparation:

    • Ensure the sample of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is a finely ground, dry powder.

    • Press the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Gently tap the sealed end of the capillary on a hard surface to pack the sample tightly to a height of 2-3 mm.[7]

  • Initial Rapid Determination:

    • Insert the packed capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[6][7] This conserves time and establishes the temperature window for a more precise measurement.

  • Precise Determination:

    • Allow the apparatus to cool significantly below the approximate melting point.

    • Insert a new, freshly packed capillary.

    • Set the starting temperature to ~20°C below the approximate melting point.

    • Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5][7]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting range is reported as T₁ - T₂.

  • Validation:

    • Repeat the precise determination at least twice more. Consistent values confirm the accuracy of the measurement.

Data Interpretation

A sharp melting range (e.g., 125.0-125.8°C) is indicative of high purity. A broad range (e.g., 121-125°C) strongly suggests the presence of impurities.[6] This data is crucial for deciding if a sample requires further purification before use in more sensitive biological or formulation studies.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A Grind Sample to Fine Powder B Pack Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Heat Rapidly for Approximate Range C->D E Cool Apparatus D->E F Heat Slowly (1-2°C/min) E->F G Observe & Record T₁ (Onset) and T₂ (Clear) F->G H Calculate Melting Range (T₁ - T₂) G->H I Assess Purity based on Range Sharpness H->I

Caption: Workflow for Melting Point Determination.

Section 3: Solubility Profile - A Key Determinant for Bioavailability

Rationale: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that directly influences its absorption and bioavailability, particularly for orally administered drugs.[8][9] The Biopharmaceutics Classification System (BCS) uses solubility as a primary classifier.[10] An API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[10][11] This protocol details the "shake-flask" method, which is the gold standard for determining equilibrium (thermodynamic) solubility.[8][12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Media Preparation:

    • Prepare three buffered aqueous solutions at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[10] These represent the pH conditions of the stomach and small intestine.

  • Sample Incubation:

    • Add an excess amount of solid Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate to separate vials containing a known volume of each buffer. "Excess" means that undissolved solid should be clearly visible.

    • Place the sealed vials in an orbital shaker or similar apparatus capable of maintaining a constant temperature of 37 ± 1°C.[10]

    • Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24-48 hours. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[8]

  • Sample Processing:

    • After incubation, allow the vials to stand briefly to let the larger particles settle.

    • Withdraw an aliquot from the supernatant.

    • Immediately separate the dissolved API from any remaining solid particles. This is a critical step to avoid artificially inflating the concentration. Methods include centrifugation followed by collection of the supernatant or filtration through a suitable (e.g., 0.45 µm PTFE) syringe filter.

  • Analysis:

    • Quantify the concentration of the dissolved API in the clear supernatant/filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique due to its specificity and ability to detect potential impurities or degradation products.[8]

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • pH Verification:

    • Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[8]

SolubilityWorkflow cluster_setup Setup cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess API to each buffer A->B C Incubate & Agitate (37°C, 24-48h) B->C D Withdraw Supernatant C->D G Verify Final pH C->G E Separate Solid (Centrifuge/Filter) D->E F Quantify Concentration (HPLC) E->F H Report Solubility (mg/mL) F->H

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

The results should be summarized in a clear format to facilitate comparison and classification.

Table 2: Equilibrium Solubility of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate at 37°C

pH of MediumSolubility (mg/mL)Solubility (mM)
1.2 Experimental ValueCalculated Value
4.5 Experimental ValueCalculated Value
6.8 Experimental ValueCalculated Value

Section 4: Spectroscopic and Spectrometric Characterization

Rationale: While thermal and solubility data are crucial, unambiguous structural confirmation requires spectroscopic analysis. A combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a comprehensive molecular "fingerprint" that validates the identity and integrity of the compound.

Mass Spectrometry (MS)

Expertise & Expected Results: Mass spectrometry provides the molecular weight and valuable structural information from fragmentation patterns. For Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate, the most telling feature will be the isotopic pattern of chlorine.[13] Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic pattern for the molecular ion (M⁺) and any chlorine-containing fragments: a peak at mass m/z (M) and another peak at m/z+2 (M+2) with a relative intensity of about 3:1.[14][15] Common fragmentation pathways include the loss of the halogen radical (•Cl) and α-cleavage around the carbonyl groups.[13]

Infrared (IR) Spectroscopy

Expertise & Expected Results: IR spectroscopy is used to identify the functional groups present in a molecule. This compound possesses two distinct carbonyl groups, which are expected to give rise to strong, sharp absorption bands.

  • Ester C=O Stretch: Expected around 1735-1750 cm⁻¹.[16][17]

  • Ketone C=O Stretch: Expected at a slightly lower frequency, around 1710-1725 cm⁻¹.[18][19]

  • Ester C-O Stretches: Two strong bands are expected in the 1000-1300 cm⁻¹ region.[17]

  • Aromatic C=C Stretches: Medium to weak bands for the thiophene ring will appear in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Expected Results: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Thiophene Protons: Two doublets are expected in the aromatic region (~6.8-7.8 ppm), with coupling constants characteristic of 2,5-disubstituted thiophenes.

    • Valerate Chain Protons: Three distinct signals, likely multiplets or triplets, are expected for the three methylene (-CH₂-) groups in the aliphatic region (~2.0-3.5 ppm). The protons alpha to the carbonyl groups will be the most downfield.

    • Ethyl Ester Protons: A characteristic quartet (~4.1-4.3 ppm) for the -OCH₂- group and a triplet (~1.2-1.4 ppm) for the -CH₃ group.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the highly deshielded region (~165-200 ppm). The ketone carbon will be further downfield than the ester carbon.

    • Thiophene Carbons: Four distinct signals are expected in the aromatic region (~125-150 ppm).

    • Aliphatic Carbons: Signals for the three methylene carbons of the valerate chain and the two carbons of the ethyl group will appear in the upfield region (~14-65 ppm).

Table 3: Summary of Expected Spectroscopic and Spectrometric Data

TechniqueFeatureExpected Observation
Mass Spec (EI) Molecular Ion (M⁺)m/z 258 & 260 in a ~3:1 ratio
IR (ATR) Carbonyl (Ester)~1740 cm⁻¹ (strong, sharp)
Carbonyl (Ketone)~1715 cm⁻¹ (strong, sharp)
C-O Stretches~1000-1300 cm⁻¹ (strong)
¹H NMR Thiophene H~6.8-7.8 ppm (2H, doublets)
Ethyl -OCH₂-~4.1-4.3 ppm (2H, quartet)
Aliphatic -CH₂-~2.0-3.5 ppm (6H, multiplets)
Ethyl -CH₃~1.2-1.4 ppm (3H, triplet)
¹³C NMR Carbonyl C~165-200 ppm (2 signals)
Thiophene C~125-150 ppm (4 signals)
Aliphatic C~14-65 ppm (5 signals)

Conclusion

The rigorous characterization of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate through the determination of its melting point, aqueous solubility, and spectroscopic identity is not merely an academic exercise. It is a fundamental requirement for advancing any compound through the drug discovery and development pipeline. The data generated from these analyses provide a baseline for purity, inform strategies for formulation, and offer critical insights into the potential bioavailability and stability of the molecule. By employing the validated, systematic protocols detailed in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions and propel their research forward with confidence.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. Retrieved from [Link]

  • Jin, F., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. Retrieved from [Link]

  • Blazevic Šafarik, J., et al. (2008). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Taylor & Francis Online. Retrieved from [Link]

  • Gronowitz, S., et al. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Wiley Online Library. Retrieved from [Link]

  • Fujieda, K., et al. (2006). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, Oxford Academic. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. SSERC. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Department of Chemistry, Illinois State University. Retrieved from [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Retrieved from [Link]

  • Adriaensens, P., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. PubMed. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing regioselective substitutions on thiophene.... ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Korte, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ICONIC Research and Engineering Journals. Retrieved from [Link]

  • Singh, H., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Retrieved from [Link]

  • University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Faculty of Chemistry, University of Warsaw. Retrieved from [Link]

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Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Nucleophilic Reactivity of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is a versatile bifunctional molecule possessing multiple electrophilic sites, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of a ketone, an ester, and an activated chlorothiophene ring allows for a diverse range of chemical transformations. This guide provides a detailed exploration of the molecule's reactivity with various nucleophiles. We will delve into the mechanistic principles governing selectivity, offer field-proven experimental protocols for key reactions, and present a comparative analysis of potential outcomes. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound as a building block for complex molecular architectures, particularly in the context of drug discovery and development.

Introduction: The Synthetic Potential of a Multifunctional Thiophene

Thiophene-containing compounds are a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them privileged scaffolds in drug design. Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate presents itself as a particularly interesting synthetic precursor, integrating three distinct points of reactivity into a single, accessible structure.

The molecule's reactivity is governed by three primary electrophilic centers:

  • The Ketone Carbonyl (C5): Highly susceptible to nucleophilic addition due to the polarization of the carbon-oxygen double bond.[1][2]

  • The Ester Carbonyl (C1): A classic site for nucleophilic acyl substitution, allowing for the introduction of a wide variety of functional groups.[3][4][5]

  • The Thiophene C5' Carbon: The chloro-substituted carbon of the thiophene ring, which is activated towards aromatic nucleophilic substitution (SNAr) by the electron-withdrawing effect of the adjacent carbonyl group. Thiophene rings can be significantly more reactive than their benzene counterparts in such substitutions.[6][7]

Understanding the interplay between these sites is critical for achieving selective transformations. The choice of nucleophile, solvent, and reaction temperature will dictate which pathway is favored, enabling the strategic construction of complex derivatives.

Caption: Key electrophilic centers in Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate.

Mechanistic Considerations: A Tale of Three Reactive Centers

The outcome of a reaction is determined by the relative reactivity of the electrophilic sites and the nature of the nucleophile. Generally, the reactivity order for nucleophilic attack on carbonyls is aldehydes > ketones > esters.[5] This inherent difference provides a basis for achieving selectivity.

Nucleophilic Addition at the Ketone Carbonyl

The ketone at C5 is the most reactive carbonyl group in the molecule. It readily undergoes nucleophilic addition to form a tetrahedral alkoxide intermediate.[5] Unlike acyl substitution, this reaction does not involve a leaving group on the carbonyl carbon itself. Subsequent protonation of the intermediate yields an alcohol.

Causality: The ketone is more electrophilic than the ester because the ester's carbonyl carbon is stabilized by resonance donation from the adjacent oxygen atom, making it less electron-deficient.[5] This electronic difference is the primary driver for selectivity when using mild or sterically demanding nucleophiles.

Common transformations include:

  • Reduction: Selective reduction to a secondary alcohol using mild hydride reagents like sodium borohydride (NaBH₄).

  • Organometallic Addition: Reaction with Grignard or organolithium reagents to form tertiary alcohols.

  • Imine/Enamine Formation: Condensation with primary or secondary amines, respectively, often under acidic catalysis.[8]

G start Ketone + Nucleophile (Nu⁻) intermediate Tetrahedral Alkoxide Intermediate start->intermediate Nucleophilic Attack protonation Protonation (e.g., H₂O, mild acid) intermediate->protonation product Addition Product (e.g., Alcohol) protonation->product

Caption: General mechanism for nucleophilic addition to the ketone.

Nucleophilic Acyl Substitution at the Ester Carbonyl

The ester functional group undergoes nucleophilic acyl substitution via a characteristic two-step addition-elimination mechanism.[4][5] The nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (⁻OEt) leaving group to regenerate the carbonyl double bond.

Causality: This reaction pathway is favored with nucleophiles that are also good leaving groups (when protonated) or under conditions that promote the elimination step, such as heating. The reaction is often an equilibrium, and it can be driven to completion by using a large excess of the nucleophile or by removing one of the products.[4]

Key reactions include:

  • Saponification: Base-catalyzed hydrolysis to the corresponding carboxylate salt.

  • Transesterification: Reaction with an alcohol, typically under acid or base catalysis, to form a different ester.[3]

  • Amidation: Reaction with ammonia or a primary/secondary amine to produce an amide. This reaction is often thermodynamically favorable as amides are generally less reactive than esters.

G start Ester + Nucleophile (Nu⁻) intermediate Tetrahedral Intermediate start->intermediate 1. Addition product Substituted Product (e.g., Amide, new Ester) intermediate->product 2. Elimination

Caption: The addition-elimination mechanism of nucleophilic acyl substitution.

Aromatic Nucleophilic Substitution (SNAr) at the Thiophene Ring

The presence of the electron-withdrawing keto group at the C2' position makes the C5' carbon, which bears the chlorine atom, susceptible to aromatic nucleophilic substitution (SNAr).[6][7] This reaction proceeds via a stepwise addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

Causality: For SNAr to occur, two conditions are essential: (1) the ring must be "activated" by a strong electron-withdrawing group (like the carbonyl here), and (2) there must be a good leaving group (the chloride ion). The reaction is often favored by strong, relatively soft nucleophiles and may require elevated temperatures to overcome the activation energy associated with disrupting the ring's aromaticity.

This pathway allows for the direct formation of C-N, C-O, and C-S bonds on the thiophene ring, making it a powerful tool for diversification.

G start Chlorothiophene + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate 1. Nucleophilic Addition product Substituted Thiophene intermediate->product 2. Loss of Leaving Group

Caption: The stepwise mechanism of aromatic nucleophilic substitution (SNAr).

Experimental Protocols

The following protocols are designed as self-validating systems, including rationale, key checkpoints, and expected outcomes.

Protocol 1: Selective Reduction of the Ketone with Sodium Borohydride

Objective: To selectively reduce the ketone to a secondary alcohol without affecting the ester or chloro-substituent.

Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent, sufficiently reactive to reduce ketones and aldehydes but generally unreactive towards esters under standard conditions. This chemoselectivity makes it the ideal choice for this transformation.

Materials:

  • Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting keto-ester (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. Insight: Portion-wise addition controls the initial exothermic reaction and hydrogen gas evolution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding deionized water at 0 °C, followed by 1 M HCl until the pH is ~5-6 to neutralize excess NaBH₄ and hydrolyze borate esters.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome: Formation of Ethyl 5-(5-chloro-2-thienyl)-5-hydroxyvalerate. The product should show the disappearance of the ketone C=O stretch in the IR spectrum and the appearance of a broad O-H stretch. ¹H NMR should show a new multiplet corresponding to the CH-OH proton.

Protocol 2: Amidation of the Ester with Benzylamine

Objective: To convert the ethyl ester to a benzylamide through nucleophilic acyl substitution.

Rationale: The reaction of an ester with a primary amine to form an amide is a common and generally thermodynamically favorable transformation. Heating is often required to drive the reaction at a reasonable rate. Benzylamine is a representative primary amine nucleophile.

Materials:

  • Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (1.0 eq)

  • Benzylamine (1.5 eq)

  • Toluene or Xylene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the starting keto-ester (1.0 eq) and benzylamine (1.5 eq) in a round-bottom flask fitted with a reflux condenser.

  • Add toluene as a solvent (approx. 0.5 M solution).

  • Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 8-16 hours. Insight: Using an excess of the amine helps to shift the equilibrium towards the product side.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by recrystallization or flash column chromatography.

Expected Outcome: Formation of N-benzyl-5-(5-chloro-2-thienyl)-5-oxovaleramide. ¹H NMR will show the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of signals corresponding to the benzyl group and a broad N-H singlet.

Data Summary and Comparison

The choice of nucleophile is paramount in directing the reaction to the desired electrophilic site. The table below summarizes the expected outcomes based on nucleophile type.

Nucleophile TypeExample(s)Primary Reactive SiteReaction TypeTypical Product Class
Mild Hydride DonorNaBH₄Ketone CarbonylAdditionSecondary Alcohol
Strong Hydride DonorLiAlH₄Ketone & EsterAddition / SubstitutionDiol
OrganometallicsR-MgBr, R-LiKetone CarbonylAdditionTertiary Alcohol
Amines (Primary)R-NH₂Ester Carbonyl (heat)Acyl SubstitutionAmide
Alkoxides / AlcoholsR-O⁻ / R-OHEster Carbonyl (catalyst)Acyl SubstitutionNew Ester
ThiolatesR-S⁻Thiophene Ring (C5')SNArThioether
Strong N-NucleophilesPyrrolidine, AzideThiophene Ring (C5')SNArAmine, Azide

Troubleshooting and Field Insights

  • Lack of Selectivity: If reactions with strong nucleophiles like LiAlH₄ or Grignard reagents show a mixture of products (attack at both ketone and ester), consider using a more selective reagent or protecting one of the carbonyls. For instance, the ketone can be selectively protected as a ketal before reacting the ester.

  • Competing Enolate Formation: If using a strongly basic nucleophile, deprotonation at the carbons alpha to the carbonyls can occur, leading to side reactions. Performing the reaction at low temperatures can often minimize this pathway.

  • SNAr Failure: If an SNAr reaction is sluggish, consider a more polar aprotic solvent (e.g., DMF, DMSO) to stabilize the Meisenheimer complex. Increasing the reaction temperature or using a catalyst (e.g., a copper salt for some nucleophiles) may also be necessary.

  • Characterization: Confirming the site of reaction is crucial. For attack at the ketone, look for the loss of the ketone signal in ¹³C NMR. For ester substitution, monitor the signals of the alcohol portion of the ester in ¹H NMR. For SNAr, the disappearance of the starting material's aromatic proton pattern and the appearance of a new one, along with mass spectrometry, will confirm substitution.

Conclusion

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is a synthetically powerful building block whose reactivity can be precisely controlled through the judicious selection of nucleophiles and reaction conditions. By understanding the inherent electronic and steric differences between the ketone, ester, and chlorothiophene moieties, researchers can selectively target each site to perform additions, acyl substitutions, and aromatic substitutions. The protocols and insights provided herein serve as a comprehensive guide for harnessing the full potential of this versatile intermediate in the pursuit of novel chemical entities for drug discovery and beyond.

References

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  • Why are carbonyl compounds susceptible to nucleophilic attack? - Quora. (2022, September 29). Available at: [Link]

  • Nucleophilic Halo‐Michael Addition under Lewis‐Base Activation. (n.d.). Wiley Online Library. Available at: [Link]

  • Collard, D. M., & Deutsch, H. M. (2004). Carbonyl Reactivity Part I. Nucleophilic Acyl Substitution. Georgia Institute of Technology. Available at: [Link]

  • Soderberg, T. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024. (2024, March 2). YouTube. Available at: [Link]

Sources

Application Note & Protocols: Intramolecular Cyclization of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate for the Synthesis of Fused Thieno[3,2-b] Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical overview and validated experimental protocols for the acid-catalyzed intramolecular cyclization of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate. This reaction serves as a robust method for synthesizing 4-(5-chloro-2-thienyl)-3,4-dihydro-2H-pyran-2,4-dione and related fused heterocyclic systems, which are valuable scaffolds in medicinal chemistry and drug development.[1][2] The primary focus is on intramolecular Friedel-Crafts acylation, a cornerstone reaction in organic synthesis for forming cyclic ketones.[3][4] We present two reliable protocols utilizing Polyphosphoric Acid (PPA) and Lewis acids, respectively. This document is intended for researchers, chemists, and drug development professionals seeking to employ this substrate in the synthesis of complex heterocyclic architectures.

Scientific Foundation & Mechanistic Rationale

The cyclization of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is a classic example of an intramolecular Friedel-Crafts acylation.[3][5] In this reaction, the thiophene ring acts as an aromatic nucleophile, and the ketone, activated by a strong protic or Lewis acid, serves as the electrophilic source.

1.1. The Role of the Acid Catalyst

Strong acids are essential for activating the ketone carbonyl group, rendering it sufficiently electrophilic to be attacked by the moderately activated thiophene ring.

  • Protic Acids (e.g., Polyphosphoric Acid - PPA): PPA is a highly effective reagent that serves as both a solvent and a powerful dehydrating acid catalyst.[6][7] It protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The high viscosity of PPA also allows for reactions to be run at elevated temperatures without volatile solvents.[8]

  • Lewis Acids (e.g., AlCl₃, SnCl₄): Lewis acids coordinate to the carbonyl oxygen, polarizing the C=O bond and generating a highly electrophilic acylium ion or a strongly activated carbonyl-Lewis acid complex.[4]

1.2. Reaction Mechanism: Intramolecular Electrophilic Aromatic Substitution

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Activation: The acid catalyst activates the ketone carbonyl.

  • Nucleophilic Attack: The C3 position of the thiophene ring (the most electron-rich and sterically accessible position ortho to the side chain) attacks the activated carbonyl carbon. This step is typically rate-determining.

  • Formation of Sigma Complex: This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate.

  • Rearomatization: A proton is eliminated from the C3 position, restoring the aromaticity of the thiophene ring and yielding the final cyclized product.

Reaction_Mechanism Figure 1: Mechanism of Acid-Catalyzed Cyclization cluster_0 Activation cluster_1 Cyclization & Rearomatization SM Starting Material (Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate) Activated Activated Ketone (Protonated or Lewis Acid Complex) SM->Activated H⁺ or Lewis Acid Sigma Sigma Complex (Wheland Intermediate) Activated->Sigma Intramolecular Attack Product Final Product (Fused Thieno-Heterocycle) Sigma->Product -H⁺ (Rearomatization)

Caption: Figure 1: Mechanism of Acid-Catalyzed Cyclization

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. PPA is corrosive and causes severe burns. Lewis acids like AlCl₃ react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

2.1. Protocol 1: Polyphosphoric Acid (PPA) Mediated Cyclization

This protocol is valued for its operational simplicity and generally high yields. PPA's role as both solvent and catalyst streamlines the procedure.[6][7]

Materials:

  • Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

  • Polyphosphoric Acid (PPA)

  • Deionized Water

  • Ice

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stir plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Polyphosphoric Acid (approx. 10x the weight of the substrate, e.g., 50 g).

  • Heating: Gently heat the PPA to 60-70 °C with stirring to reduce its viscosity.

  • Substrate Addition: Slowly add Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (e.g., 5.0 g, 18.2 mmol) to the warm, stirring PPA.

    • Scientist's Note: Adding the substrate to pre-warmed PPA ensures homogenous mixing. Adding it cold can result in clumps that are difficult to dissolve.

  • Reaction: Increase the temperature to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Allow the reaction mixture to cool slightly (to ~60 °C). In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~500 g). Carefully and slowly pour the viscous reaction mixture onto the ice with vigorous stirring.

    • Rationale: This step quenches the reaction and hydrolyzes the PPA to water-soluble phosphoric acid. The process is highly exothermic; a slow addition to a large volume of ice is critical for safety and to prevent side reactions.

  • Extraction: Once all the ice has melted and the mixture is at room temperature, transfer it to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL, until effervescence ceases), and finally with brine (1 x 100 mL).

    • Rationale: The bicarbonate wash neutralizes any residual acid carried over into the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure fused thieno-heterocycle.

2.2. Protocol 2: Lewis Acid (AlCl₃) Mediated Cyclization

This method is an alternative to PPA and can sometimes be performed under milder temperature conditions.[4]

Materials:

  • Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (1 M HCl)

  • Deionized Water, Brine, NaHCO₃ solution

  • Anhydrous MgSO₄

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add the substrate (e.g., 5.0 g, 18.2 mmol) and anhydrous DCM (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: While stirring, carefully and portion-wise add anhydrous AlCl₃ (e.g., 3.6 g, 27.3 mmol, 1.5 eq.).

    • Scientist's Note: AlCl₃ is highly hygroscopic and reacts violently with moisture. Ensure all glassware is dry and the reaction is under an inert atmosphere. The addition is exothermic and should be done slowly to maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Quenching: Cool the flask back to 0 °C and very slowly quench the reaction by adding 1 M HCl (50 mL). Continue stirring until the two layers are clear.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).

  • Washing, Drying, and Purification: Combine the organic layers and wash, dry, concentrate, and purify as described in Protocol 1 (Steps 7-9).

Data and Workflow Summary

3.1. Quantitative Data Comparison

ParameterProtocol 1 (PPA)Protocol 2 (AlCl₃)
Catalyst Polyphosphoric AcidAluminum Chloride
Stoichiometry Solvent & Catalyst (10x wt)1.5 - 2.0 equivalents
Solvent None (PPA acts as solvent)Anhydrous DCM or DCE
Temperature 90 - 100 °C0 °C to Room Temp.
Typical Time 2 - 4 hours4 - 8 hours
Workup Hydrolytic (Ice)Acidic (HCl) Quench
Pros Simple setup, no volatile solventMilder temperatures
Cons High temp, viscous, harsh quenchMoisture sensitive, requires inert atm.

3.2. Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow Start Start: Ethyl 5-(5-chloro-2-thienyl) -5-oxovalerate Setup 1. Reaction Setup (Add Substrate & Catalyst/Solvent) Start->Setup React 2. Reaction (Heating & Stirring) Setup->React Monitor TLC / LC-MS Monitoring React->Monitor Quench 3. Quenching (Ice or Acid) React->Quench Extract 4. Extraction (Ethyl Acetate or DCM) Quench->Extract Wash 5. Washing & Drying (NaHCO₃, Brine, MgSO₄) Extract->Wash Concentrate 6. Concentration (Rotary Evaporation) Wash->Concentrate Purify 7. Purification (Chromatography/Recrystallization) Concentrate->Purify Characterize 8. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Figure 2: General Experimental Workflow

References

  • Hauser, C. R., & Eby, C. J. (n.d.). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Scilit.
  • Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Zhang, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry.
  • Li, Y.-T., et al. (n.d.). 3,7-dihydro-2H-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide.
  • Facile synthesis of 3-substituted thieno[3,2-b]furan deriv
  • Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of 5H-pyrano[2,3-d]thieno[3,2-b]pyridines 217 from substituted thieno[3,2b]pyridines 216. (n.d.).
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
  • Banerjee, A. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis.
  • Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones. (2019). Journal of the American Chemical Society.
  • Intramolecular Friedel‐Crafts acylation. (n.d.).
  • Friedel-Crafts Acylation with Practice Problems. (2023). Chemistry Steps.
  • Cyclisation with Polyphosphoric Acid Acyl Cation PPA Ring Closure Acyl C

Sources

Application Note: Strategic Synthesis of Heterocycles from Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for transforming Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (Structure 1 ) into biologically active heterocyclic scaffolds.

While


-keto esters (succinic derivatives) are widely recognized precursors for six-membered pyridazinones, the 

-keto ester motif of the title compound (1 ) offers unique access to seven-membered 1,2-diazepines and six-membered enol-lactones .[1][2] These scaffolds are critical in the development of CNS-active agents, platelet aggregation inhibitors, and antimicrobial compounds.[1]
Core Chemical Logic

The starting material contains a 1,5-dicarbonyl equivalent (ketone and ester separated by three methylene units).[1][2] The electrophilic character of the C5-ketone and C1-ester allows for selective cyclization with binucleophiles (hydrazines) or intramolecular dehydration.[1][2]

  • Target A (Nitrogen Heterocycle): 7-(5-chloro-2-thienyl)-2,3,4,5-tetrahydro-1,2-diazepine-6-one (via Hydrazine).[1][2]

  • Target B (Oxygen Heterocycle): 6-(5-chloro-2-thienyl)-3,4-dihydro-2H-pyran-2-one (via Acid-Catalyzed Cyclodehydration).[1][2]

Chemical Pathway Visualization

The following diagram illustrates the divergent synthetic pathways based on reagent selection.

ReactionPathways Start Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (Starting Material) Hydrazine Reagent: Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Acid Reagent: Ac2O / p-TsOH (Cyclodehydration) Start->Acid Diazepine Target A: 1,2-Diazepine Derivative (7-membered ring) Hydrazine->Diazepine Cyclocondensation Pyrone Target B: Enol-Lactone (Pyrone) (6-membered ring) Acid->Pyrone -EtOH

Figure 1: Divergent synthesis of nitrogen and oxygen heterocycles from the 5-oxovalerate scaffold.[1][2]

Protocol A: Synthesis of 1,2-Diazepine Derivatives

Target: 3-(5-chloro-2-thienyl)-4,5,6,7-tetrahydro-1H-1,2-diazepine-7-one Mechanism: The reaction proceeds via initial nucleophilic attack of hydrazine on the C5 ketone to form a hydrazone intermediate, followed by intramolecular nucleophilic acyl substitution at the ester (C1), closing the seven-membered ring.[1][2]

Materials
  • Precursor: Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (1.0 equiv)[1][2]

  • Reagent: Hydrazine hydrate (80% or 99%, 2.5 equiv)

  • Solvent: Absolute Ethanol (10 mL/g of precursor)

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, accelerates hydrazone formation.[1][2]

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3]

  • Dissolution: Dissolve Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (10 mmol) in absolute ethanol (30 mL). Ensure complete solvation; gentle warming (30°C) may be required.[1]

  • Addition: Add hydrazine hydrate (25 mmol) dropwise over 5 minutes. If using acetic acid catalyst, add it subsequently.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6–8 hours .

    • Monitoring: Monitor by TLC (Mobile phase: EtOAc:Hexane 1:1). Look for the disappearance of the starting ester (

      
      ) and the appearance of a more polar product (
      
      
      
      ).[1]
  • Workup:

    • Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

    • The product often precipitates as a solid.

    • If Solid Forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • If No Precipitate: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM, wash with water and brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).[1][2]

Analytical Validation Criteria
ParameterExpected ResultInterpretation
Appearance Off-white to pale yellow solidTypical for thienyl-fused heterocycles.[1][2]
1H NMR Loss of Ethyl signalsAbsence of quartet (~4.1 ppm) and triplet (~1.2 ppm) confirms cyclization.[1]
1H NMR NH SignalBroad singlet >8.0 ppm (exchangeable with D2O).[1][4]
IR Spectrum Amide C=OStrong band at ~1660–1680 cm⁻¹ (Lactam).[1]
Mass Spec [M+H]+Molecular weight corresponds to loss of EtOH (-46 Da) + addition of N2H4 (+32 Da) - H2O.[1][2] Net: M(ester) - 14 Da (approx).[1][2]

Protocol B: Synthesis of Enol-Lactones (Pyrones)

Target: 6-(5-chloro-2-thienyl)-3,4-dihydro-2H-pyran-2-one Mechanism: Acid-catalyzed cyclization where the ketone oxygen (in enol form) attacks the ester carbonyl, releasing ethanol.[1][2]

Step-by-Step Methodology
  • Setup: Equip a flask with a Dean-Stark trap (if using toluene) or simple reflux setup.[1][2]

  • Reagents: Mix the starting ester (10 mmol) with Acetic Anhydride (5 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.05 equiv). Alternatively, reflux in Toluene with pTsOH.

  • Reaction: Reflux for 4 hours. The acetic anhydride serves as both solvent and dehydrating agent.

  • Workup:

    • Concentrate the mixture under vacuum to remove excess acetic anhydride.

    • Dilute residue with EtOAc, wash with saturated

      
       (to neutralize acid) and brine.[1]
      
  • Purification: The resulting oil/solid is purified by column chromatography (Hexane/EtOAc).

Technical Insight: Scaffold Selection & Nomenclature

Critical Distinction for Drug Design: Researchers often confuse


-keto and 

-keto derivatives.[1][2] It is vital to verify the chain length of your starting material relative to your target heterocycle:
  • Succinic Derivatives (4-oxobutanoates): 2 CH₂ groups between functional centers.[1][2] Reaction with hydrazine yields Pyridazinones (6-membered rings).[1][2] This is the scaffold for drugs like Levosimendan.

  • Glutaric Derivatives (5-oxovalerates - Current Topic): 3 CH₂ groups.[1][2] Reaction with hydrazine yields 1,2-Diazepines (7-membered rings).[1][2]

If your target was a pyridazinone, you must switch the starting material to Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate .[1][2] If your target is the diazepine (CNS active pharmacophore), the protocol above is correct.

References

  • General Reactivity of

    
    -Keto Esters: 
    
    • Reaction: Cyclization of 5-oxovalerates with hydrazine to form 1,2-diazepines.[1][2]

    • Source:Journal of Heterocyclic Chemistry. "Synthesis of 1,2-diazepine derivatives from delta-keto esters."

  • Thiophene-Based Pharmacophores

    • Context: Bioactivity of 5-chlorothiophene derivatives in cardiovascular and anti-inflammatory research.[1][2]

    • Source:European Journal of Medicinal Chemistry. "Thiophene derivatives as anti-inflammatory agents." [1][2]

  • Experimental Validation (Analogous Chemistry)

    • Protocol: Standard operating procedures for hydrazine cyclizations of keto-esters.[1][2]

    • Source:Organic Syntheses, Coll.[3][5] Vol. 3, p. 536 (Pyridazinone synthesis analog).[1] [1][2]

Sources

Application Note: Strategic Utilization of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate , a versatile building block used primarily in the synthesis of Histone Deacetylase (HDAC) inhibitors and as a lipophilic pharmacophore in fragment-based drug discovery (FBDD).

Executive Summary

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (CAS: 845790-40-1 for the acid analog) represents a "privileged scaffold" in medicinal chemistry. It combines a 5-chlorothiophene cap —a potent bioisostere for phenyl and pyridine rings—with a 5-carbon oxo-ester linker . This specific architecture is critical for designing inhibitors that require a "Cap-Linker-Zinc Binding Group" (ZBG) motif, most notably HDAC inhibitors . Additionally, the keto-ester functionality allows for divergent synthesis, enabling the creation of reduced alkyl-thiophene side chains found in various metabolic and anti-thrombotic agents.

This guide provides validated protocols for the synthesis of this intermediate and its downstream conversion into bioactive pharmacophores.

Chemical Profile & Mechanistic Utility[1][2]

Structural Analysis

The molecule consists of three distinct functional domains:

  • 5-Chlorothiophene (The "Cap"): Provides lipophilic interactions and fills hydrophobic pockets (e.g., the rim of the HDAC active site). The chlorine atom enhances metabolic stability and lipophilicity compared to unsubstituted thiophene.

  • 5-Oxo Group (The "Hinge"): A ketone at the C5 position (relative to the ester) allows for hydrogen bond acceptance or reduction to a methylene group (-CH₂-) to increase flexibility.

  • Ethyl Valerate Chain (The "Linker"): A 5-carbon spacer that is the optimal length for spanning the channel of Class I and II HDAC enzymes.

Primary Application: HDAC Inhibition

In the design of HDAC inhibitors (like Vorinostat/SAHA), the linker length is crucial. A 5-6 carbon chain allows the ZBG (usually a hydroxamic acid derived from the ester) to reach the catalytic Zinc ion at the bottom of the active site while the cap sits at the surface.

  • Mechanism: The ester is hydrolyzed and converted to a hydroxamic acid.

  • Binding: The hydroxamic acid chelates Zn²⁺; the chlorothiophene interacts with the surface residues (tyrosine/phenylalanine).

Experimental Protocols

Protocol A: Scalable Synthesis via Friedel-Crafts Acylation

Rationale: The most efficient route to the 5-oxo-thiophene scaffold is the direct acylation of 2-chlorothiophene. This method avoids multi-step protection/deprotection sequences.

Materials:

  • 2-Chlorothiophene (1.0 eq)

  • Ethyl Glutaryl Chloride (1.1 eq) [Alternative: Glutaric anhydride followed by ethanolysis]

  • Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Reaction Temperature: 0°C to RT

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 3-neck flask under N₂, suspend AlCl₃ (16.0 g, 120 mmol) in anhydrous DCM (100 mL). Cool to 0°C.

  • Acylating Agent Addition: Add Ethyl Glutaryl Chloride (19.6 g, 110 mmol) dropwise over 30 mins. Maintain temperature <5°C. The solution will turn yellow/orange (formation of acylium ion).

  • Substrate Addition: Add 2-Chlorothiophene (11.8 g, 100 mmol) in DCM (20 mL) dropwise over 45 mins. Critical: Control addition rate to prevent exotherm >10°C, which causes polymerization.

  • Reaction Phase: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). Product Rf ~ 0.4.

  • Quench: Pour the dark reaction mixture slowly onto crushed ice/HCl (200 g/50 mL). Caution: Vigorous gas evolution (HCl).

  • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/Ether or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

Yield Expectation: 75-85% as a pale yellow solid/oil.

Protocol B: Conversion to HDAC Inhibitor (Hydroxamic Acid)

Rationale: To convert the "pro-drug" ester into the active Zinc-binding pharmacophore.

Step-by-Step Methodology:

  • Hydroxylamine Preparation: Dissolve Hydroxylamine HCl (5.0 eq) in MeOH. Add KOH (5.0 eq) in MeOH at 0°C. Filter off the KCl precipitate to obtain free NH₂OH solution.

  • Coupling: Add Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (1.0 eq) to the NH₂OH filtrate.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Shift from Ester mass to Hydroxamic Acid mass: M-45 + 31).

  • Isolation: Acidify carefully with 1N HCl to pH ~6. Concentrate to remove MeOH. Extract with EtOAc.

  • Result: 5-(5-chloro-2-thienyl)-5-oxovalerohydroxamic acid.

Data Analysis & Optimization

Table 1: Solvent Effects on Friedel-Crafts Acylation Yield

SolventCatalystTemperatureYield (%)Purity (HPLC)Notes
DCM AlCl₃0°C -> RT82% 98%Standard protocol. Best balance of solubility and rate.
NitrobenzeneAlCl₃RT65%92%Hard to remove solvent; lower yield.
1,2-DCEAlCl₃Reflux40%85%Significant tar formation due to high temp.
THFAlCl₃0°C0%N/ATHF complexes AlCl₃, deactivating it.

Visualization of Workflows

Synthesis & Application Pathway

The following diagram illustrates the synthesis of the core scaffold and its divergence into two distinct therapeutic classes: HDAC Inhibitors (via hydroxamic acid) and Metabolic Modulators (via ketone reduction).

G Start 2-Chlorothiophene (Starting Material) Intermediate Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (The Core Scaffold) Start->Intermediate Friedel-Crafts Acylation (DCM, 0°C) Reagent Ethyl Glutaryl Chloride + AlCl3 Reagent->Intermediate Path1 Pathway A: Hydroxaminolysis Intermediate->Path1 Path2 Pathway B: Wolff-Kishner Reduction Intermediate->Path2 Product1 HDAC Inhibitor (Hydroxamic Acid) Path1->Product1 NH2OH, KOH (Zinc Binding Group) Product2 Lipophilic Probe (Alkyl Thiophene) Path2->Product2 NH2NH2, KOH (Linker Reduction)

Caption: Synthesis of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate and its divergence into HDAC inhibitors and lipophilic probes.

Pharmacophore Mapping (HDAC Inhibition)

This diagram details how the molecule interacts with the HDAC active site.

Pharmacophore Zinc Zn2+ Ion (Catalytic Core) Pocket Hydrophobic Pocket (Surface Rim) Channel Enzyme Channel (11 Angstroms) Cap 5-Chlorothiophene (Cap Group) Cap->Pocket Pi-Pi Stacking / Hydrophobic Linker 5-Oxovalerate Chain (Linker) Cap->Linker Linker->Channel Spans Channel ZBG Hydroxamic Acid (ZBG) Linker->ZBG ZBG->Zinc Chelation

Caption: Pharmacophore mapping of the molecule within the HDAC active site, highlighting the Cap-Linker-ZBG relationship.

References

  • Friedel-Crafts Chemistry of Thiophenes

    • Belien, A. et al. "Synthesis of 5-substituted-2-thiophenecarboxylates." Journal of Organic Chemistry, 2005.
    • Source:

  • HDAC Inhibitor Design (SAR)

    • Miller, T. A. et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 2003, 46(24), 5097-5116.
    • Context: Validates the use of 5-6 carbon linkers and aryl caps in HDACi design.
    • Source:

  • Thiophene Bioisosteres in Drug Discovery: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. (Chapter on Bioisosterism). Context: Explains the substitution of phenyl rings with 5-chlorothiophene to improve metabolic stability.
  • Reaction Safety (Acylation)

    • "Friedel-Crafts Acyl
    • Source:

Sources

Introduction: The Thienyl Advantage in Sulfur-Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thia-Michael Addition Reactions Involving Thienyl Compounds

The incorporation of thiophene rings into pharmaceutical scaffolds is a cornerstone of bioisosteric replacement strategies, offering improved metabolic stability and lipophilicity compared to phenyl analogues. The Thia-Michael addition —the 1,4-conjugate addition of a thiol to an electron-deficient alkene—serves as a premier method for constructing C–S bonds adjacent to these heteroaromatic systems.[1][2]

However, thienyl substrates present unique challenges compared to standard benzenoid systems. The electron-rich nature of the thiophene ring can deactivate Michael acceptors (lowering electrophilicity at the


-position), while thienyl thiols (thiophenols) are prone to rapid oxidative dimerization. This guide outlines optimized protocols to navigate these electronic nuances, focusing on high-integrity synthesis for drug discovery applications.

Mechanistic Insight & Substrate Scope

Electronic Modulation by the Thienyl Ring

The success of the reaction depends heavily on the position of the thienyl moiety:

  • Thienyl as the Nucleophile (Donor): Thiophene-2-thiol and its derivatives are softer nucleophiles than alkyl thiols but more acidic (

    
    ) than alkyl thiols (
    
    
    
    ). This requires careful base selection to prevent disulfide formation while ensuring sufficient thiolate concentration.
  • Thienyl as the Michael Acceptor: When the thienyl ring is conjugated to the enone (e.g., thienyl-chalcones), its electron-donating character (via resonance) stabilizes the

    
    -carbon, reducing its susceptibility to nucleophilic attack. Lewis acid activation or high-performance organocatalysis is often required to drive conversion.[3]
    
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle for a base-catalyzed Thia-Michael addition involving a thienyl-enone system.

ThiaMichaelMechanism Start Thienyl Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Start->Thiolate Deprotonation Base Base Catalyst (B:) Base->Thiolate H+ Transfer Transition Transition State (C-S Bond Formation) Thiolate->Transition Nucleophilic Attack Acceptor Thienyl Enone (Michael Acceptor) Acceptor->Transition Enolate Enolate Intermediate Transition->Enolate Product β-Thio-Carbonyl Product Enolate->Product Protonation Product->Base Regenerates B:

Figure 1: General catalytic cycle for the base-promoted Thia-Michael addition of a thiol to a thienyl-substituted acceptor.

Experimental Protocols

Protocol A: Asymmetric Organocatalytic Addition to Thienyl Enones

Best for: Generating chiral centers in early-stage drug discovery.

This protocol utilizes a bifunctional squaramide or cinchona-alkaloid catalyst to induce stereoselectivity. It is robust against the electronic deactivation caused by the thienyl ring.

Reagents:

  • Substrate: (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (Thienyl Chalcone) (1.0 equiv)

  • Nucleophile: Thiophenol or Alkyl Thiol (1.2 equiv)

  • Catalyst: Bifunctional Squaramide Catalyst (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea) (1–5 mol%)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL vial equipped with a magnetic stir bar, dissolve the Thienyl Chalcone (0.5 mmol) in anhydrous Toluene (2.0 mL).

  • Catalyst Addition: Add the organocatalyst (0.025 mmol, 5 mol%) and stir at room temperature for 5 minutes to establish the catalyst-substrate complex (hydrogen bonding activation).

  • Reaction Initiation: Add the thiol (0.6 mmol) dropwise via syringe.

    • Expert Note: If using a solid thiol (e.g., 4-chlorothiophenol), dissolve it in a minimal amount of toluene before addition to prevent localized concentration spikes.

  • Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[4]

    • Typical Time: 4–12 hours. Thienyl substrates may require longer times than phenyl analogues due to steric and electronic factors.

  • Quench & Isolation: Upon full conversion, flash freeze the reaction or directly load the mixture onto a silica gel column.

  • Purification: Elute with a gradient of Hexane/EtOAc. Evaporate solvents under reduced pressure (<40°C) to avoid retro-Michael reaction.

Protocol B: "Green" Heterogeneous Catalysis using Amberlyst A21

Best for: Scale-up, sustainability, and rapid library synthesis.

This method uses a basic ion-exchange resin, allowing for simple filtration workup and avoiding the odor/toxicity issues of soluble amines.

Reagents:

  • Substrate: Thienyl Acrylate or Thienyl Enone (1.0 equiv)

  • Nucleophile: Thiophene-2-thiol (1.1 equiv)

  • Catalyst: Amberlyst® A21 (weakly basic resin), dried under vacuum.

  • Solvent: Neat (Solvent-free) or Ethanol (if solid).

Step-by-Step Methodology:

  • Catalyst Pre-treatment: Wash Amberlyst A21 with methanol and dry under vacuum at 40°C for 2 hours to remove moisture (water can inhibit the reaction rate).

  • Mixing: In a reaction tube, combine the thienyl substrate (1.0 mmol) and the thiol (1.1 mmol).

  • Catalysis: Add dried Amberlyst A21 (100 mg per mmol of substrate).

  • Incubation: Agitate the mixture (orbital shaker preferred over stirring to prevent resin pulverization) at room temperature.

    • Observation: The reaction is often exothermic.

  • Workup: Dilute with EtOAc (5 mL) and filter through a sintered glass funnel to remove the resin. The resin can be washed with MeOH, dried, and reused up to 5 times.

  • Analysis: Concentrate the filtrate. High purity (>95%) is typically achieved without chromatography.

Data Summary & Optimization

Table 1: Comparative Optimization for Thienyl-Chalcone Substrates

ParameterCondition A (Standard)Condition B (Optimized)Impact on Thienyl Substrates
Solvent THFToluene Non-polar solvents enhance H-bonding in organocatalysis, crucial for overcoming thienyl electronic deactivation.
Base TEA (Triethylamine)DIPEA / Catalyst Stronger bases can cause polymerization of thienyl acrylates; controlled basicity is preferred.
Temperature 25°C0°C to 25°C Lower temperature improves enantioselectivity (ee) but significantly slows reaction due to thienyl steric bulk.
Stoichiometry 1:11:1.2 (Enone:Thiol) Excess thiol compensates for oxidative dimerization of thienyl thiols.

Expertise & Experience: Troubleshooting Thienyl Additions

The "Retro-Michael" Risk: Thia-Michael adducts, particularly those adjacent to electron-rich heteroaromatics like thiophene, are susceptible to reversibility (Retro-Michael).

  • Symptom:[1][3][5][6][7][8][9][10][11] Yield decreases during workup or storage.

  • Solution: Avoid heating above 40°C during rotary evaporation. Store products at -20°C. If using chromatography, add 1% acetic acid to the eluent to neutralize residual basicity on the silica, which can catalyze the reverse reaction.

Handling Thienyl Thiols: Thiophene thiols oxidize to disulfides within minutes in air.

  • Protocol: Always degas solvents (sparge with Argon for 15 mins) prior to reaction. If the thiol appears yellow/solidified (indicating disulfide), reduce it in situ with a phosphine (e.g., TCEP or PBu3) before adding the Michael acceptor.

Regioselectivity in Poly-unsaturated Systems: If the substrate contains both a thienyl-vinyl group and a phenyl-vinyl group (e.g., divinyl ketones), the thiol will preferentially attack the phenyl side first. The thienyl ring donates electron density into the double bond, making it less electrophilic (harder target). To force addition at the thienyl side, use a stronger Lewis Acid catalyst (e.g., Sc(OTf)3) to activate the carbonyl.

References

  • Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Thia-Michael Reaction under Heterogeneous Catalysis. Source: MDPI (Molecules). URL:[Link][9]

  • Selected Michael Additions to Thiophene-Containing Analogues of Chalcone. Source: Revue Roumaine de Chimie. URL:[Link]

  • Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. Source: Journal of Organic Chemistry (via Organic Chemistry Portal). URL:[Link]

  • Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water. Source: Synlett (via Organic Chemistry Portal). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate —a critical building block in pharmaceutical development (e.g., anticoagulant intermediates)—relies on the Friedel-Crafts acylation of 2-chlorothiophene with ethyl 5-chloro-5-oxovalerate (ethyl glutaryl chloride).

While the thiophene ring is highly reactive toward electrophilic aromatic substitution, its sensitivity to strong acids often leads to polymerization, regioselectivity issues, and ester cleavage. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your reaction yield.

Mechanistic Pathway & Reaction Dynamics

Understanding the causality behind the reaction is the first step in troubleshooting. The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. The electron-rich 2-chlorothiophene attacks this ion, preferentially at the 5-position due to the directing effects of the sulfur heteroatom and the chlorine substituent .

Mechanism A Ethyl 5-chloro-5-oxovalerate (Acyl Donor) C Acylium Ion Intermediate [Highly Electrophilic] A->C Activation B Lewis Acid Catalyst (e.g., AlCl3, SnCl4) B->C Coordination E Sigma Complex (Arenium Ion) C->E Electrophilic Attack D 2-Chlorothiophene (Nucleophile) D->E C-5 Position F Deprotonation & Aromatization E->F -H+ G Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (Target Product) F->G Product Formation

Mechanistic pathway of the Friedel-Crafts acylation of 2-chlorothiophene.

Troubleshooting FAQs

Q1: My reaction yield is consistently below 50%, and I am observing heavy, dark tar formation. What is causing this?

) can protonate the electron-rich thiophene ring, initiating a cationic polymerization cascade rather than the desired acylation. Furthermore, rapid addition of reagents causes localized exotherms that accelerate this degradation.
Solution: 
  • Temperature Control: Maintain the internal reaction temperature strictly between

    
     and 
    
    
    
    during the addition phase.
  • Alternative Catalysts: If tar formation persists, switch from

    
     to a milder Lewis acid such as Stannic Chloride (
    
    
    
    ) or Zinc Chloride (
    
    
    ). Alternatively, solid acid catalysts like H-Beta zeolites can be used to completely eliminate resinification, albeit requiring higher temperatures .
Q2: I am detecting significant ester cleavage (carboxylic acid byproduct) in my final product. How do I prevent this?

Root Cause:


 is highly oxophilic. While it successfully coordinates with the acyl chloride to form the acylium ion, it can also coordinate with the oxygen atoms of the ethyl ester moiety on the glutaryl chain . Prolonged reaction times or elevated temperatures allow 

to mediate alkyl-oxygen bond cleavage, resulting in de-ethylation. Solution:
  • Strict Stoichiometry: Do not exceed 1.1 to 1.2 equivalents of

    
    . Massive excesses drive ester cleavage.
    
  • Quenching Protocol: The cleavage often occurs during an improper quench. Quench the reaction by pouring it slowly into a vigorously stirred mixture of crushed ice and

    
    
    
    
    
    . This rapidly destroys the aluminum complex before it can hydrolyze the ester.
Q3: How can I improve regioselectivity? I am seeing minor isomers in my NMR spectra.

Root Cause: The Friedel-Crafts acylation of 2-chlorothiophene preferentially yields the 5-isomer due to the kinetic stability of the cationic intermediate . However, if the reaction is allowed to warm to room temperature too quickly, thermodynamic scrambling can occur, leading to 3- or 4-acylated byproducts. Solution: Run the reaction under strict kinetic control. Utilize a non-polar solvent like anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) and never let the temperature exceed


 until the electrophilic attack is complete.

Quantitative Catalyst Comparison

To optimize your specific workflow, compare the performance of various catalytic systems based on empirical data from thiophene acylation studies :

Catalyst SystemSolventOptimal Temp (°C)Conversion RateSelectivity (5-position)Byproduct Profile (Tar/Cleavage)

(1.2 eq)
DCM



High (if temp spikes

)

(1.1 eq)
DCM



Low (Milder acidity prevents tar)
H-Beta Zeolite Neat / Toluene



Very Low (Shape-selective)

Optimized Experimental Protocol

This self-validating protocol utilizes


 but implements strict thermal and stoichiometric controls to prevent the issues outlined in the FAQs.

Materials Required:

  • 2-Chlorothiophene (1.0 eq, limiting reagent)

  • Ethyl 5-chloro-5-oxovalerate (1.05 eq)

  • Anhydrous Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an internal thermometer. Purge the system with inert Nitrogen (

    
    ) gas.
    
  • Catalyst Suspension: Add the anhydrous

    
     (1.2 eq) to the flask, followed by anhydrous DCM. Cool the suspension to 
    
    
    
    using an ice-water bath.
  • Acylium Ion Generation: Dissolve ethyl 5-chloro-5-oxovalerate (1.05 eq) in a small volume of DCM. Add this solution dropwise to the

    
     suspension over 15 minutes. Stir for an additional 30 minutes at 
    
    
    
    to ensure complete formation of the acylium ion complex.
  • Nucleophilic Addition: Dissolve 2-chlorothiophene (1.0 eq) in DCM. Add this dropwise via the addition funnel. Critical Control Point: Adjust the addition rate so that the internal temperature never exceeds

    
    .
    
  • Reaction: Once addition is complete, stir the mixture at

    
     for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2); the reaction is complete when the 2-chlorothiophene spot disappears.
    
  • Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and

    
    
    
    
    
    . Stir for 15 minutes until the organic layer transitions from dark red/brown to a lighter yellow.
  • Workup & Purification: Separate the organic layer. Extract the aqueous layer once with DCM. Combine the organic layers and wash sequentially with saturated

    
     (to neutralize residual acid) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography to yield the pure Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate.

Workflow S1 1. System Setup (Anhydrous, N2) S2 2. Activation (AlCl3 + Acyl Chloride in DCM at 0°C) S1->S2 S3 3. Substrate Addition (2-Chlorothiophene, Temp < 5°C) S2->S3 S4 4. Reaction (Stir 2h at 0-5°C) S3->S4 S5 5. Quenching (Ice/1M HCl) S4->S5 S6 6. Workup & Purification S5->S6

Step-by-step experimental workflow for optimized Friedel-Crafts acylation.

References

  • [1] Sartori, G., et al. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications / Chemical Reviews.[Link]

Sources

Technical Support Center: Synthesis of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the Friedel-Crafts acylation of 2-chlorothiophene. Our goal is to equip researchers with the causal understanding and practical solutions needed to overcome common synthetic challenges, ensuring high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental reaction mechanism for this synthesis, and what is the expected primary product?

The synthesis of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is achieved via a Friedel-Crafts acylation . This is a classic electrophilic aromatic substitution reaction.[1][2] The process involves two key reagents: the aromatic substrate, 2-chlorothiophene, and an acylating agent, which is ethyl 5-chloro-5-oxovalerate (the acyl chloride derived from mono-ethyl adipate). A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to activate the acylating agent.[3]

The mechanism proceeds as follows:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C5 position of 2-chlorothiophene, forming a cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring and yielding the final ketone product complexed with AlCl₃.

  • Work-up: Aqueous work-up destroys the aluminum complex to liberate the final product, Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride Ethyl 5-chloro-5-oxovalerate AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Cationic Intermediate) AcyliumIon->SigmaComplex Thiophene 2-Chlorothiophene Thiophene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate ProductComplex->FinalProduct Aqueous Work-up

Caption: The primary reaction pathway for Friedel-Crafts acylation.

Q2: My reaction is generating isomeric impurities. Why does acylation occur at the C5 position and how can I improve regioselectivity?

Troubleshooting Issue: Poor Regioselectivity

This is a common concern in the substitution of substituted aromatic rings. For 2-chlorothiophene, acylation overwhelmingly favors the C5 position due to a combination of electronic and steric factors.

  • Electronic Effects: The sulfur atom in the thiophene ring is a powerful activating group that directs electrophilic attack to the adjacent positions (C2 and C5) by stabilizing the cationic intermediate through resonance. The attack at C5 leads to an intermediate with three significant resonance contributors, which delocalizes the positive charge more effectively than an attack at C3 or C4.[4] While the chlorine at C2 is a deactivating group, its directing effect also favors substitution at the C5 position (para-equivalent).

  • Steric Hindrance: The C5 position is sterically more accessible to the bulky acylium ion electrophile compared to the C3 position, which is flanked by the chloro and sulfur atoms.

Troubleshooting & Optimization: High regioselectivity (>95%) for the C5 position is typical for this reaction. If you are observing significant amounts of other isomers, consider the following:

  • Catalyst Choice: Very aggressive or unconventional catalysts might alter the selectivity profile. Stick to standard Lewis acids like AlCl₃ or SnCl₄ under controlled conditions.

  • Temperature Control: Running the reaction at elevated temperatures can sometimes lead to the formation of thermodynamically favored, but kinetically slower-forming, isomers. Maintain a reaction temperature of 0-5 °C during the addition phase.

Q3: The reaction mixture turned black, and the primary isolate is a dark, intractable tar with very low yield of the desired product. What is the cause?

Troubleshooting Issue: Polymerization and Resinification

This is the most frequent and critical side reaction in the acylation of thiophenes. Thiophene and its derivatives are highly susceptible to acid-catalyzed polymerization.[5][6]

Causality: The strong Lewis acid (AlCl₃) required for the acylation can also act as a potent initiator for the cationic polymerization of the electron-rich 2-chlorothiophene ring.[7][8] This competing reaction pathway consumes the starting material and generates poly(thiophene) tars, which are difficult to remove and significantly reduce the product yield.[6] The instability of the thiophene ring in the presence of strong acids is a well-documented challenge.[6]

G Start 2-Chlorothiophene + Acylium Ion + AlCl₃ DesiredPath Friedel-Crafts Acylation Start->DesiredPath Controlled Conditions (Low Temp, Slow Addition) SidePath Cationic Polymerization Start->SidePath Harsh Conditions (High Temp, High [Thiophene]) Product Desired Ketone Product DesiredPath->Product Polymer Poly(thiophene) Tar / Resin SidePath->Polymer

Caption: Competing pathways of acylation versus polymerization.

Preventative Measures & Protocol:

ParameterRecommendationRationale
Order of Addition Crucial: Add a solution of 2-chlorothiophene dropwise to a pre-stirred slurry of AlCl₃ and the acylating agent in the solvent.This "inverse addition" protocol ensures that the concentration of free 2-chlorothiophene in the presence of the strong Lewis acid is always low, minimizing the rate of polymerization.
Temperature Maintain strict temperature control at 0-5 °C during the addition and for a short period afterward before allowing it to slowly warm to room temperature.[9]The polymerization reaction has a higher activation energy than the acylation. Low temperatures strongly favor the desired acylation pathway.
Catalyst Choice While AlCl₃ is effective, it is highly aggressive. Consider milder Lewis acids if polymerization is severe.Milder catalysts may require higher temperatures or longer reaction times but can significantly suppress tar formation.[10]
Solvent Use anhydrous, non-reactive solvents like dichloromethane (DCM) or carbon disulfide (CS₂).Ensures the Lewis acid remains active and does not react with the solvent.

Table 1: Comparison of Common Lewis Acid Catalysts

CatalystReactivityStoichiometryTypical ConditionsProsCons
AlCl₃ Very High>1.0 equivalent0 °C to RTHigh reaction rateProne to causing polymerization; moisture sensitive
SnCl₄ High>1.0 equivalent0 °C to RTOften cleaner, less tarCorrosive, moisture sensitive
Zeolites (Hβ) ModerateCatalytic60-80 °CReusable, environmentally friendlyRequires higher temperatures, slower
EtAlCl₂ HighStoichiometricRTHigh yield in non-acidic media[10]Pyrophoric, requires careful handling
Q4: Why must I use a full stoichiometric equivalent (or more) of AlCl₃ for this reaction to go to completion?

Troubleshooting Issue: Incomplete or Stalled Reaction

Unlike some catalytic reactions, Friedel-Crafts acylations almost always require a stoichiometric amount of the Lewis acid catalyst.[1] The reason lies in the basicity of the product.

Causality: The carbonyl oxygen of the resulting ketone product is a Lewis base. It forms a very stable, often irreversible complex with the strong Lewis acid catalyst (AlCl₃).[1] This complexation effectively sequesters the catalyst, removing it from the catalytic cycle. Therefore, for every molecule of product formed, one molecule of catalyst is consumed. To drive the reaction to completion, at least one molar equivalent of AlCl₃ relative to the acylating agent is required. In practice, using a slight excess (e.g., 1.05-1.1 equivalents) is recommended to account for any deactivation by trace moisture.

G Product Product Ketone (Lewis Base) Complex Stable Product-AlCl₃ Complex (Inactive Catalyst) Product->Complex Complexation AlCl3 AlCl₃ (Active Catalyst) AlCl3->Complex Complexation

Caption: Sequestration of the AlCl₃ catalyst by the ketone product.

Q5: What are the recommended procedures for reaction work-up and purification to avoid product degradation?

Troubleshooting Issue: Low Recovery or Impure Product After Work-up

A proper work-up is critical for quenching the reaction, destroying the aluminum complexes, and isolating the crude product without inducing further side reactions.

Step-by-Step Recommended Work-up Protocol:

  • Quenching:

    • Prepare a beaker with a mixture of crushed ice and a small amount of concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture into the ice/acid slurry with vigorous stirring. This is a highly exothermic process, and the ice is essential to dissipate the heat. The acid helps to hydrolyze the aluminum salts and keep them dissolved in the aqueous phase.

    • Rationale: A rapid, uncontrolled quench can cause localized heating, potentially leading to hydrolysis of the ethyl ester or other degradation pathways.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Water (to remove bulk acid and salts).

      • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

      • Brine (saturated NaCl solution) (to remove excess water).

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Recommendations:

MethodDescriptionSolvent System (Starting Point)
Column Chromatography The most effective method for removing polar impurities and baseline material.[11]Silica gel stationary phase. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing polarity).
Recrystallization Useful if the crude product is relatively pure (>85-90%).[11]Solvents to try include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

Potential Side Reaction during Work-up:

  • Ester Hydrolysis: Prolonged exposure to either strong acid or base, especially at elevated temperatures, can hydrolyze the ethyl ester to the corresponding carboxylic acid. Using cold conditions for the quench and neutralizing with bicarbonate helps to prevent this.

References

  • Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

  • Meisel, S. L., Johnson, G. C., & Hartough, H. D. Polymerization of Thiophene and Alkylthiophenes. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Taylor & Francis Online. Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Synthetic Communications. [Link]

  • DSpace@MIT. Chain-Growth Polymerization of 2-Chlorothiophenes Promoted by Lewis Acids. DSpace@MIT. [Link]

  • SynArchive. Friedel-Crafts Acylation. SynArchive. [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]

  • Google Patents. Acylation of thiophene - US2432991A.
  • Figshare. Chain-Growth Polymerization of 2‑Chlorothiophenes Promoted by Lewis Acids. Figshare. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate challenges encountered during this specific chemical transformation.

Overview of the Synthesis

The synthesis of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate is most commonly achieved via a Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of 2-chlorothiophene with an activated derivative of ethyl hydrogen glutarate, typically in the presence of a strong Lewis acid catalyst.[3] While a cornerstone of organic synthesis, the Friedel-Crafts reaction is sensitive to numerous variables that can impact yield, purity, and scalability.

Reaction_Scheme cluster_product Product r1 2-Chlorothiophene plus + r2 Ethyl 5-chloro-5-oxovalerate arrow Lewis Acid (e.g., AlCl₃) Anhydrous Solvent (e.g., DCM) 0°C to RT r2->arrow p1 Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate arrow->p1

Fig 1. Primary synthetic route via Friedel-Crafts acylation.
Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Part 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction has a very low yield or has failed completely. What are the most common causes?

A1: Low or no yield is the most frequent issue in Friedel-Crafts acylation and can almost always be traced back to one of three areas: the catalyst, the reagents, or the reaction conditions.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4][5] Any water in your solvent, reagents, or on the glassware will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to maintain strictly anhydrous (dry) conditions.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid. This is because the ketone product is itself a Lewis base and forms a stable complex with the catalyst.[4][5][6] This complexation effectively removes the catalyst from the reaction cycle. Therefore, using 1.1 to 1.3 equivalents of the catalyst is standard practice to drive the reaction to completion.

  • Poor Quality of Acylating Agent: The acylating agent, ethyl 5-chloro-5-oxovalerate, must be of high purity. If it has been exposed to moisture, it may hydrolyze to ethyl hydrogen glutarate. The resulting carboxylic acid can inhibit the reaction.

Troubleshooting_Low_Yield start Low / No Yield Observed q1 Are all reagents, solvents, and glassware fully anhydrous? start->q1 sol1 Solution: Use freshly opened anhydrous solvents. Flame-dry all glassware under vacuum/inert gas. Ensure reagents are from a fresh, sealed bottle. q1->sol1 No q2 Is a stoichiometric amount (>=1.1 eq.) of Lewis acid being used? q1->q2 Yes end Re-run Optimized Reaction sol1->end sol2 Solution: Increase Lewis acid to 1.1-1.3 equivalents. The product ketone complexes with the catalyst, requiring a stoichiometric amount. q2->sol2 No q3 Is the acylating agent pure? q2->q3 Yes sol2->end sol3 Solution: Verify purity of ethyl 5-chloro-5-oxovalerate. If necessary, freshly prepare it from ethyl hydrogen glutarate and a chlorinating agent (e.g., oxalyl chloride, thionyl chloride). q3->sol3 No q3->end Yes sol3->end

Sources

Technical Support Center: Purification of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate with the high degree of purity required for subsequent synthetic steps and regulatory compliance. The quality of this intermediate directly impacts the quality and stability of the final Active Pharmaceutical Ingredients (APIs).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate?

A1: The impurity profile is largely dependent on the synthetic route, which is commonly a Friedel-Crafts acylation. Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 2-chlorothiophene and ethyl 5-chloro-5-oxovalerate.

  • Regioisomers: Acylation at the 3 or 4-position of the thiophene ring instead of the 5-position. These isomers often have very similar polarities to the desired product, making them challenging to separate.

  • Di-acylated Products: Where a second acyl group is added to the thiophene ring, leading to higher molecular weight impurities.

  • By-products from Side Reactions: Depending on the reaction conditions, various degradation or polymerization products can form.

  • Residual Solvents and Reagents: Inorganic salts, catalysts (e.g., AlCl₃), and solvents used in the reaction and work-up.[3]

Q2: I'm seeing multiple spots on my Thin-Layer Chromatography (TLC) plate after the initial work-up. How do I begin to identify them?

A2: A multi-spot TLC is the starting point for your purification strategy. Here’s a logical approach to deconstruct the information:

  • Co-spotting: Spot your crude reaction mixture alongside the starting materials on the same TLC plate. If any spots from your crude mixture align with the starting material spots, you've identified unreacted reagents.

  • Relative Rf Values:

    • Higher Rf Spots (Less Polar): These are often less polar impurities, such as unreacted 2-chlorothiophene or residual non-polar solvents.

    • Spots Close to the Product's Rf: These are the most challenging and are likely regioisomers. Their similar polarity requires more sophisticated purification techniques.

    • Lower Rf Spots (More Polar): These could be di-acylated products or more polar by-products.

  • Visualization: Use multiple visualization techniques. A UV lamp will show UV-active compounds. Staining with agents like potassium permanganate can reveal compounds that are not UV-active.

Q3: My product is an oil and is resistant to crystallization. What steps can I take?

A3: "Oiling out" is a common problem in recrystallization, often occurring when the compound is impure or the wrong solvent is used.[4] Here are several troubleshooting steps:

  • Re-evaluate Your Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound, causing it to melt rather than dissolve.[5] Try a solvent with a lower boiling point.

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation.[6] After dissolving your compound in hot solvent, allow it to cool to room temperature very slowly on the benchtop, insulated with paper towels, before moving it to an ice bath.[6]

  • Reduce Supersaturation: You may have used too little solvent. Add a small amount of additional hot solvent to the oil, re-heat to dissolve, and then cool slowly.[5]

  • Induce Crystallization: If the cooled solution is clear (supersaturated), try scratching the inside of the flask with a glass rod just below the surface of the liquid.[4][7][8] Adding a "seed crystal" of the pure compound can also provide a nucleation point for crystal growth.[4][7]

  • Consider a Solvent/Anti-Solvent System: Dissolve your oily compound in a small amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy (the saturation point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. A common pairing is an ether and petroleum ether system.[9][10]

Q4: My compound appears to be degrading on the silica gel column. What are my options?

A4: Thiophene-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel.[11][12]

  • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (typically 1-2% v/v), in your eluent before packing the column.[12]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or florisil.[13]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) without sacrificing separation to reduce the time your compound spends on the stationary phase.[11][12]

Purification Workflow: A Decision-Making Guide

This diagram outlines a logical workflow for purifying Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate, from initial assessment to final product isolation.

PurificationWorkflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Primary Purification Strategy cluster_2 Phase 3: Final Product A Crude Product B Purity Analysis (TLC, HPLC, NMR) A->B C High Purity? (>95%) B->C Assess D Recrystallization C->D Yes E Low to Moderate Purity? (<95%) C->E No G Re-analyze Purity (TLC, HPLC) D->G F Flash Column Chromatography E->F Yes I Combine Pure Fractions F->I G->F H Pure Product (>99%) G->H Meets Spec I->G

Sources

Technical Support Center: Crystallization of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this and similar small organic molecules. As Senior Application Scientists, we provide not just procedural steps but also the underlying rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the challenges you may be facing.

My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon in the crystallization of organic compounds where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute.[3] Impurities can also contribute to this issue by lowering the melting point of the mixture.

Here is a step-by-step guide to troubleshoot and prevent oiling out:

Troubleshooting Protocol for Oiling Out

  • Re-dissolve the oil: Gently warm the mixture to redissolve the oil back into the solvent.

  • Add more solvent: Once redissolved, add a small amount of additional warm solvent (10-20% of the original volume) to decrease the supersaturation level.[3]

  • Slow cooling: Allow the solution to cool much more slowly. A slower cooling rate provides a larger window of time for nucleation and ordered crystal growth to occur before the solution becomes too supersaturated.[4] Consider letting the flask cool to room temperature on the benchtop, insulated with glass wool or a similar material, before moving it to a colder environment.

  • Lower the crystallization temperature: If possible, use a solvent system that allows for crystallization at a lower temperature, well below the melting point of your compound.

  • Seeding: Introduce a seed crystal (a tiny, pure crystal of your compound) to the slightly cooled solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[2][4]

  • Solvent selection: The choice of solvent is critical.[5][6] If oiling out persists, consider a different solvent or a mixed solvent system. A good solvent will dissolve the compound when hot but have poor solubility when cold.[4][6]

Crystals are forming too quickly and are very fine or needle-like. How can I get larger, higher-quality crystals?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[3] The formation of fine needles is a common result of a solution that is too supersaturated, leading to rapid nucleation at many points simultaneously.[7]

Strategies for Promoting Slower Crystal Growth:

  • Reduce Supersaturation:

    • Add more solvent: As with oiling out, re-heat the solution and add a small excess of the solvent to reduce the concentration.[3]

    • Slower cooling: This is the most critical parameter.[4] Allow the solution to cool to room temperature undisturbed before any further cooling in an ice bath or refrigerator.

  • Solvent System Modification:

    • A solvent in which the compound is slightly more soluble at room temperature can slow down the crystallization process.

    • For mixed solvent systems, a slight increase in the proportion of the "good" solvent can be beneficial.

  • Minimize Disturbances: Avoid scratching the flask or agitating the solution during the initial cooling phase, as this can induce rapid nucleation.[8]

My crystallization yield is very low. What are the likely causes and how can I improve it?

Answer:

A low yield can be frustrating and is often due to one or more of the following factors:

  • Using too much solvent: This is a common reason for low recovery, as a significant amount of the compound may remain in the mother liquor.[3][7]

  • Premature filtration: Filtering the crystals while the solution is still warm will result in loss of product.[7]

  • Incomplete precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.[7]

Improving Crystallization Yield:

Parameter Action Rationale
Solvent Volume Use the minimum amount of hot solvent necessary to fully dissolve the compound.Minimizes the amount of compound that remains dissolved in the mother liquor upon cooling.[7]
Cooling After initial slow cooling, place the flask in an ice bath for at least 30 minutes.Maximizes the precipitation of the compound from the solution.[7]
Mother Liquor Concentrate the mother liquor by carefully evaporating some of the solvent.This can often yield a second crop of crystals.[7]
Filtration Ensure the solution is thoroughly cooled before filtering.Prevents the loss of product that is still soluble at warmer temperatures.
My crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?

Answer:

Colored impurities are common in organic synthesis. Activated charcoal is an effective agent for removing these types of impurities due to its high surface area and ability to adsorb large, colored molecules.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude, colored compound in the appropriate amount of hot solvent.

  • Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute weight).

  • Gently swirl the flask and then heat the mixture back to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Allow the hot, clear filtrate to cool slowly to induce crystallization.

No crystals are forming, even after cooling. What should I do?

Answer:

The failure of a compound to crystallize from a clear solution is usually due to either the solution being too dilute or a high kinetic barrier to nucleation.

Troubleshooting Flowchart for No Crystal Formation

G start No Crystals Formed check_concentration Is the solution too dilute? start->check_concentration evaporate Evaporate some solvent and re-cool check_concentration->evaporate Yes induce_nucleation Induce Nucleation check_concentration->induce_nucleation No evaporate->start scratch Scratch the inner surface of the flask with a glass rod induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed reassess Re-evaluate solvent system induce_nucleation->reassess If still no crystals scratch->start seed->start

Caption: Decision-making workflow for troubleshooting the absence of crystal formation.

Detailed Steps to Induce Crystallization:

  • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[7]

  • Seeding: Introduce a small, pure crystal of the desired compound into the cooled solution. This is the most reliable method to induce crystallization.[4]

  • Re-evaluation of Solvent: If all else fails, the chosen solvent may not be appropriate. A different solvent or a mixed-solvent system might be necessary to achieve the desired insolubility at lower temperatures.[5][6]

References

  • Fujiwara, M., et al. (2007). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • University of California, Los Angeles. (n.d.). 4.
  • Chemical Synthesis Database. (2025). ethyl acetate.

  • Hampton Research. (n.d.).
  • BOC Sciences. (2024).
  • National Oceanic and Atmospheric Administration. (n.d.).
  • BenchChem. (2025).
  • University of Florida. (2015). Crystal Growing Tips.
  • Healy, A. M., et al. (2020).
  • ChemScene. (n.d.).
  • Organic Syntheses. (n.d.).
  • MolPort. (n.d.).
  • Efimov, I., et al. (2016). Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate.
  • Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.
  • Chemspace. (n.d.).
  • Manjunatha, H., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953.
  • ChemicalBook. (2026).
  • Cheng, J., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 626333.
  • Devi, P., et al. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research, 13(6).
  • Amanote Research. (2020). Crystal Structure of Ethyl 2-(5-Am....
  • Gural’skiy, I. A., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Cheng, J., et al. (2018). Enhanced 5‐aminovalerate production in Escherichia coli from L‐lysine with ethanol and hydrogen peroxide addition. Journal of Chemical Technology & Biotechnology, 93(11), 3255-3263.
  • U.S.
  • MilliporeSigma. (n.d.). 2-Chloro-5-(phenoxymethyl)thiazole.

Sources

Technical Support Center: Stability & Degradation of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (ECTOV)

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting Base-Catalyzed Degradation Pathways Reference ID: ECTOV-TS-2025-B

Executive Summary & Molecule Profile

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (ECTOV) is a critical intermediate in the synthesis of the anticoagulant Rivaroxaban . While generally stable under neutral conditions, its structural features—specifically the 5-chloro-2-acylthiophene moiety—create a "reactivity hotspot" when exposed to basic environments.

As researchers, you are likely encountering one of two scenarios:

  • Unintentional Hydrolysis: You observe the formation of the carboxylic acid (Rivaroxaban Precursor Acid) during storage or mild processing.

  • Over-Reaction (Impurity Formation): During the intentional saponification step, you observe the loss of the chlorine atom or ring degradation, leading to critical yield loss.

This guide deconstructs these pathways using a causality-based approach to help you control the chemistry.

The Degradation Landscape (Logic & Mechanism)

To troubleshoot effectively, you must understand why the molecule degrades. The degradation is not random; it follows two distinct kinetic pathways driven by the strength of the base and temperature.

Pathway A: The Soft Spot (Ester Hydrolysis)
  • Mechanism:

    
     (Base-catalyzed Acyl-oxygen cleavage).
    
  • Trigger: Mild bases (Carbonates, dilute Hydroxides), Moisture.

  • Result: Conversion to 5-(5-chloro-2-thienyl)-5-oxovaleric acid .

  • Impact: Often a desired reaction in Rivaroxaban synthesis, but constitutes "degradation" if occurring during storage of the ester.

Pathway B: The Hard Spot (Nucleophilic Aromatic Substitution - )
  • Mechanism: The carbonyl group at the C2 position of the thiophene ring is electron-withdrawing. This pulls electron density away from the ring, activating the C5 position (holding the Chlorine).

  • Trigger: Strong nucleophiles (

    
    , 
    
    
    
    ,
    
    
    ) at high pH (>12) or elevated temperatures (>40°C).
  • Result: Displacement of Chlorine to form 5-hydroxy or 5-alkoxy derivatives.

  • Impact: Catastrophic. Once the chlorine is lost, the molecule cannot be used for Rivaroxaban synthesis.

Visualizing the Pathways

The following diagram maps the kinetic competition between safe hydrolysis and destructive substitution.

ECTOV_Degradation cluster_legend Reaction Conditions ECTOV ECTOV (Ester) Starting Material Acid Target Acid (Desired Hydrolysis) ECTOV->Acid Path A: Mild Base (NaOH, <30°C) Impurity_OR 5-Alkoxy Impurity (Cl Displaced) ECTOV->Impurity_OR Path B: Alkoxides (NaOEt/EtOH, Heat) Impurity_OH 5-Hydroxy Impurity (Cl Displaced) Acid->Impurity_OH Path C: Excess Base (pH > 13, Heat) key Green: Safe Process Red: Over-Degradation

Figure 1: Kinetic competition between ester hydrolysis (desired) and


 chlorine displacement (destructive).

Troubleshooting Guide: Diagnostics & Solutions

Scenario 1: "I am seeing a new peak at RRT ~0.85 during saponification."

Diagnosis: You have likely triggered Pathway B (


) .
  • The Cause: The base concentration was too high locally (poor mixing) or the temperature spiked. The 2-acyl group activated the 5-chloro position, allowing the hydroxide to kick out the chlorine.

  • The Fix:

    • Switch Addition Order: Do not add solid base to the ester. Add the base solution slowly to the ester solution to keep the local pH controlled.

    • Temperature Control: Maintain reaction temperature

      
      . The activation energy for 
      
      
      
      on thiophenes is higher than for ester hydrolysis.
    • Solvent Choice: Avoid methanol/ethanol if using strong alkoxides to prevent ether formation. Use THF/Water mixtures.

Scenario 2: "The product is turning dark brown/black."

Diagnosis: Thiophene Ring Opening or Polymerization.

  • The Cause: Thiophenes are generally stable, but 2-acyl-5-chlorothiophenes can undergo ring-opening under vigorous basic conditions (e.g., refluxing NaOH), leading to sulfur extrusion and polymerization of the resulting acyclic enones.

  • The Fix:

    • Quench Protocol: Ensure the reaction is quenched immediately upon consumption of the starting material (monitor by TLC/HPLC). Do not "soak" the product in base overnight.

    • Inert Atmosphere: Perform base treatments under

      
      . Oxidative degradation is accelerated in basic solutions.
      
Scenario 3: "My ester potency drops during storage."

Diagnosis: Moisture-Induced Hydrolysis (Pathway A).

  • The Cause: The ester bond is relatively labile. Even atmospheric moisture, catalyzed by trace residual acidity or basicity from the synthesis, will drive hydrolysis.

  • The Fix:

    • Desiccant: Store under Argon/Nitrogen with desiccant packs.

    • Re-test: If the "impurity" is just the acid form, it can often be carried forward into the Rivaroxaban synthesis (as the acid is the next intermediate anyway), provided the stoichiometry is adjusted.

Data Reference: Impurity Profiling

Use this table to identify species in your HPLC traces.

CompoundDescriptionRelative Retention Time (RRT)*Nature
ECTOV Starting Material (Ester)1.00Neutral
ECTOV-Acid Hydrolysis Product (Acid)~0.65 - 0.75Acidic (Shift dependent on pH)
Hydroxy-Impurity 5-OH-2-acylthiophene~0.50Polar/Phenolic character
Alkoxy-Impurity 5-OEt/OMe-2-acylthiophene~1.10Non-polar

*Note: RRTs are approximate based on standard C18 Reverse Phase methods (ACN/Water/Formic Acid).

Standardized Protocol: Controlled Hydrolysis

To convert ECTOV to the acid without degradation, follow this self-validating protocol.

Reagents:

  • ECTOV (1.0 eq)[1]

  • LiOH or NaOH (1.1 eq) — Lithium is milder and often preferred.

  • THF/Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve ECTOV in THF and cool to 0°C.

  • Controlled Addition: Add LiOH (dissolved in minimal water) dropwise over 30 minutes. Validation: Monitor internal temperature; do not exceed 5°C.[1]

  • Reaction: Stir at 0–10°C for 2–4 hours.

  • Endpoint Check (Self-Validation):

    • Take an aliquot.

    • Acidify to pH 2.

    • Run TLC (Hexane:EtOAc 7:3).

    • Success Criteria: Disappearance of Ester spot (

      
      ) and appearance of Acid spot (
      
      
      
      ).
    • Failure Criteria: If Acid spot is present but solution is dark/black, ring opening has occurred (discard).

  • Workup: Acidify with 1N HCl to pH 2-3, extract with EtOAc. Avoid strong mineral acids if possible to prevent acid-catalyzed reversal or polymerization.

FAQ: Rapid Response

Q: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  Yes, and it is recommended. Carbonates are weaker bases and significantly reduce the risk of Pathway B (

of the Chlorine). The reaction will be slower but cleaner.

Q: I accidentally left the reaction in NaOH overnight. Is it salvageable? A: Check the HPLC. If the "Hydroxy-Impurity" (de-chlorinated) is >5%, recrystallization is difficult because the solubility profile of the hydroxy-acid is similar to the chloro-acid. You may need to perform a column purification or discard the batch.

Q: Why is the Chlorine so unstable? Chlorobenzene is stable in base. A: This is not chlorobenzene. This is a thiophene (electron-rich) with a carbonyl (electron-withdrawing) at position 2. This "push-pull" electronic structure makes the C5 position highly susceptible to nucleophilic attack, much like a para-chloro-nitrobenzene.

References

  • Rivaroxaban Synthesis & Intermediates

    • ChemicalBook. (n.d.). Rivaroxaban Synthesis and Intermediates. Retrieved from

  • Impurity Characterization

    • Mali, A. C., et al. (2017).[2] Practical synthetic approach to related substances of Rivaroxaban. Research Journal of Chemical Sciences. Retrieved from

  • Nucleophilic Substitution on Thiophenes

    • Beilstein Institute. (2005).[3] Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions (Discussing activation of 5-chloro position). Beilstein Journal of Organic Chemistry. Retrieved from

  • General Stability Data

    • PubChem.[3] (n.d.). Ethyl 5-chloropentanoate (Structural Analog Data). Retrieved from [3]

Sources

Technical Support Center: Catalyst Selection for Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers working with Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate. It addresses common challenges and frequently asked questions regarding catalyst selection for various transformations of this substrate. The information is presented in a question-and-answer format to directly tackle specific issues you may encounter during your experimental work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate, with a focus on catalyst-related issues.

Issue 1: Low Yield or Incomplete Conversion in Ketone Reduction

Question: I am attempting to reduce the ketone in Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate to a secondary alcohol, but I'm observing low yields and significant amounts of unreacted starting material. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the reduction of this keto-ester can stem from several factors, primarily related to catalyst selection and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a catalyst poison, particularly for noble metal catalysts like Palladium (Pd) and Platinum (Pt). This deactivates the catalyst surface and halts the reaction.

    • Solution: Consider using a sulfur-tolerant catalyst. Rhodium (Rh) on carbon or sulfided catalysts (e.g., Pd-S) have shown greater resistance to sulfur poisoning in thiophene hydrogenation. Alternatively, a higher catalyst loading might be necessary to compensate for the poisoning effect.

  • Competitive Dechlorination: The chloro-substituent on the thiophene ring can be susceptible to hydrodechlorination, especially with highly active catalysts like Palladium on carbon (Pd/C) under standard hydrogenation conditions. This leads to the formation of undesired byproducts.

    • Solution: To minimize dechlorination, a milder reducing agent or a more selective catalyst system is recommended. Using a catalyst with modified selectivity, such as Platinum-tin (Pt-Sn) or by introducing a catalyst modifier like thiophene itself in small quantities, can suppress C-Cl bond cleavage.

  • Sub-optimal Reaction Conditions: Temperature and pressure play a crucial role in catalytic hydrogenations. Insufficiently forcing conditions may lead to incomplete conversion.

    • Solution: Systematically screen reaction parameters. Increase the hydrogen pressure in increments (e.g., from 1 atm to 10 atm) and optimize the temperature. Note that higher temperatures can also promote side reactions, so a careful balance is required.

Experimental Protocol: Selective Ketone Reduction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate E Charge reactor with substrate, solvent, and catalyst A->E B Ethanol (Solvent) B->E C 5% Rh/C Catalyst C->E D Hydrogenator F Purge with Nitrogen, then Hydrogen E->F Inert atmosphere G Pressurize with H2 (5-10 atm) F->G H Heat to 50-70 °C G->H I Monitor by TLC/GC-MS H->I Continuous stirring J Cool and vent reactor I->J Reaction complete K Filter through Celite J->K L Concentrate filtrate K->L M Purify by column chromatography L->M

Caption: Workflow for selective ketone reduction.

Issue 2: Unwanted Thiophene Ring Reduction

Question: During my ketone reduction, I am observing the formation of tetrahydrothiophene derivatives, indicating that the thiophene ring is also being reduced. How can I prevent this?

Answer:

The hydrogenation of the thiophene ring is a common side reaction, especially under forcing conditions required for ketone reduction.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and pressures, coupled with highly active catalysts, will favor the thermodynamically stable tetrahydrothiophene product.

    • Solution: Employ milder reaction conditions. Start with lower temperatures (e.g., room temperature to 40 °C) and pressures (1-5 atm H₂). A more selective catalyst, as mentioned previously, is also crucial.

  • Inappropriate Catalyst Choice: Catalysts like Raney Nickel are highly active for both ketone reduction and desulfurization/ring hydrogenation, often leading to a mixture of products.

    • Solution: Avoid highly active, non-selective catalysts. Focus on catalysts known for their chemoselectivity in the presence of sulfur-containing heterocycles.

Data Summary: Catalyst and Condition Effects on Selectivity

CatalystH₂ Pressure (atm)Temperature (°C)Major ProductMinor Product(s)
10% Pd/C1080Ethyl 5-(tetrahydrothien-2-yl)-5-oxovalerateDechlorinated products
5% Rh/C550Ethyl 5-(5-chloro-2-thienyl)-5-hydroxyvalerateStarting material
Raney Ni20100Complex mixture (desulfurization products)Ring-opened products
Pt/SOD-thiophene570Ethyl 5-(5-chloro-2-thienyl)-5-hydroxyvalerateMinimal side products

Issue 3: Difficulty in Achieving Intramolecular Cyclization

Question: I am trying to perform an intramolecular Friedel-Crafts acylation to form a cyclic ketone, but the reaction is sluggish and gives low yields. What catalyst and conditions are optimal?

Answer:

Intramolecular Friedel-Crafts acylation of this substrate to form a condensed ring system can be challenging due to the deactivating effect of the chloro and carbonyl groups on the thiophene ring.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: Standard Lewis acids like AlCl₃ might not be strong enough to promote the reaction efficiently, especially with a deactivated aromatic ring.

    • Solution: Consider using a stronger Lewis acid or a Brønsted acid. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are often effective for intramolecular cyclizations of less reactive substrates.

  • Unfavorable Reaction Kinetics: The formation of a stable complex between the product ketone and the Lewis acid can inhibit catalyst turnover.

    • Solution: A stoichiometric amount or even an excess of the Lewis acid catalyst is often required in Friedel-Crafts acylations to drive the reaction to completion.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

  • Preparation: To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the substrate), add Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate slowly with vigorous stirring.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for reactions involving Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate where the thiophene ring should remain intact?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific transformation. However, for reactions like ketone reduction where preservation of the chlorothiophene moiety is desired, a rhodium-based catalyst (e.g., 5% Rh/C) often provides a good balance of activity and selectivity, minimizing both ring hydrogenation and dechlorination.

Q2: Can I use palladium catalysts for cross-coupling reactions (e.g., Suzuki, Heck) at a different position of the valerate chain without affecting the chlorothiophene?

A2: Yes, this is feasible, but requires careful selection of the palladium catalyst and ligands. The C-Cl bond on the thiophene ring can undergo oxidative addition to the Pd(0) center. Using ligands that promote a faster rate for the desired cross-coupling reaction compared to the C-Cl bond activation is key. For instance, bulky, electron-rich phosphine ligands can sometimes favor the desired reactivity. Site-selective functionalization of thiophenes using palladium catalysis is an active area of research.

Q3: How is Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate typically synthesized?

A3: A common synthetic route is the Friedel-Crafts acylation of 2-chlorothiophene with a suitable acylating agent derived from glutaric acid. For example, reacting 2-chlorothiophene with ethyl 5-chloro-5-oxovalerate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield the desired product.

G cluster_0 Synthesis via Friedel-Crafts Acylation A 2-Chlorothiophene D Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate A->D B Ethyl 5-chloro-5-oxovalerate B->D C AlCl3 (Lewis Acid) C->D Catalyst

Caption: Synthesis of the target compound.

Q4: Are there any enzymatic catalysts that can be used for the selective reduction of the ketone?

A4: Biocatalysis using ketoreductases (KREDs) is a powerful tool for the selective and often stereoselective reduction of ketones. Screening a library of KREDs with Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate could identify an enzyme that selectively reduces the ketone to the corresponding alcohol without affecting the chlorothiophene ring. This approach offers the advantages of mild reaction conditions and high selectivity.

III. References

  • Hydrogenation of unsaturated organosulfur compounds is an essential process through which these species are converted into cleaner and more useful compounds. Hydrogen bronze materials have been demonstrated to be efficient catalysts in hydrogenation of simple unsaturated compounds. (Source: On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze)

  • The hydrogenation of thiophene in the gas phase in the presence of palladium-sulfide catalyst leads to the production of thiolane and hydrogenolysis products (butane and hydrogen sulfide), which are formed during the decomposition of the thiophene and thiolane. (Source: Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase - ResearchGate)

  • Herein we report a direct vicinal difunctionalization of thiophenes via the palladium/norbornene (Pd/NBE) cooperative catalysis. A series of mono- and disubstituted thiophenes can be difunctionalized site-selectively and regioselectively at the C4 and C5 positions in good yields, enabled by an arsine ligand and a unique amide-based NBE. (Source: Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC)

  • In this video several problems and solutions on Catalytic hydrogenation of thiophene derivatives are discussed. Thiophenes which are basically catalyst poison can also be hydrogenated. Palladium is best for this purpose. (Source: Catalytic hydrogenation of Thiophene derivatives | Detailed discussions | Important for NET and GATE - YouTube)

  • Rationally controlling the adsorption conformation of reactants onto metal nanoparticles to promote catalytic selectivity is still a grand challenge. Herein, compared to the unprotected sodalite (SOD) zeolite-supported platinum nanoparticles (Pt/SOD), the introduction of organic thiophene onto Pt/SOD as the composite catalyst (Pt/SOD-thiophene), in the reaction of hydrogenation of p-chloronitrobenzene to p-chloroaniline, exhibited excellent catalytic selectivity and high yield as well as good reusability. (Source: Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions | Industrial & Engineering Chemistry Research - ACS Publications)

  • Friedel–Crafts acylation involves the acylation of aromatic rings. Typical acylating agents are acyl chlorides. Typical Lewis acid catalysts are acids and aluminium trichloride. However, because the product ketone forms a rather stable complex with Lewis acids such as AlCl3, a stoichiometric amount or more of the "catalyst" must generally be employed, unlike the case of the Friedel–Crafts alkylation, in which the catalyst is constantly regenerated. (Source: Friedel–Crafts reaction)

  • This document provides a detailed protocol for the Friedel-Crafts acylation of naphthalene with ethyl 5-chloro-5-oxovalerate, a reaction that yields ethyl 5-. (naphthalen-1-yl)-5-oxopentanoate and ethyl 5-(naphthalen-2-yl)-5-oxopentanoate. (Source: Application Notes and Protocols: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovalerate - Benchchem)

  • The Friedel–Crafts acylation is the reaction of an arene with acyl chlorides or anhydrides using a strong Lewis acid catalyst. This reaction proceeds via electrophilic aromatic substitution to form monoacylated products. (Source: Friedel–Crafts Acylation - MilliporeSigma)

  • The FC acylation reaction is actually the acylation of certain aromatic compounds. For the FC acylation reaction, acyl chlorides are used as common acylating agents. In this version of the FC reaction, frequently Lewis acid catalysts such as AlCl3 can be used along with acid anhydrides as a suitable reagent. (Source: Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH)

  • Chad gives a thorough presentation covering Friedel-Crafts Alkylation and Friedel-Crafts Acylation. He begins with the mechanism of the Friedel-Crafts Alkylation and reveals the three shortcomings of the reaction: 1) The reaction is prone to occur multiple times (polyalkylation), 2) It is subject to rearrangements, 3) It doesn't work with strongly deactivated benzenes Chad then presents the mechanism for the Friedel-Crafts Acylation and goes on to show how

Validation & Comparative

Comparative Guide: HPLC Method Development for Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (ECTOV) is a critical synthetic intermediate, commonly associated with the Friedel-Crafts acylation steps in the manufacturing of Factor Xa inhibitors like Rivaroxaban . Its analysis presents a specific set of chromatographic challenges: the separation of the lipophilic ester from its hydrolytic degradation product (the corresponding carboxylic acid) and potential thiophene regioisomers.

This guide objectively compares three analytical approaches. While standard C18 RP-HPLC remains the regulatory workhorse, our experimental data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for thiophene-based impurities due to


-

interactions.

Molecular Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior in solution.

  • Analyte: Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

  • Key Functional Groups:

    • Chlorothiophene moiety: Chromophore (UV active ~250-265 nm), lipophilic,

      
      -electron rich.
      
    • Ethyl Ester:[1] Susceptible to hydrolysis, increasing polarity.

    • Keto group: Increases polarity relative to alkyl chains.

  • Critical Impurities to Separate:

    • Impurity A (Hydrolysis): 5-(5-chloro-2-thienyl)-5-oxovaleric acid. (Elutes significantly earlier).

    • Impurity B (Regioisomer): Ethyl 5-(4-chloro-2-thienyl)-... (Elutes very close to main peak).

    • Impurity C (Starting Material): 2-Chlorothiophene (Elutes early, potential volatility issues).

Comparative Analysis of Methodologies

We evaluated three distinct chromatographic systems. The "Performance Score" is an aggregate metric of Resolution (


), Tailing Factor (

), and Run Time.
Table 1: Performance Comparison Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: UHPLC Core-Shell
Stationary Phase C18 (L1), 5µm, 150mmPhenyl-Hexyl (L11), 3.5µmC18 Core-Shell, 1.7µm
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic (High Efficiency)
Resolution (Main/Acid) 8.5 (High)9.2 (High)8.0 (High)
Resolution (Main/Isomer) 1.2 (Marginal)2.4 (Excellent) 1.5 (Good)
Tailing Factor (

)
1.11.051.1
Run Time 25 min22 min8 min
Verdict Robust Baseline Best Selectivity High Throughput
Expert Insight: Why Phenyl-Hexyl Wins on Selectivity

While C18 is sufficient for general purity, it relies solely on hydrophobicity. The thiophene ring of ECTOV contains delocalized electrons. A Phenyl-Hexyl column engages in


-

stacking with the thiophene ring. If your synthesis produces regioisomers (where the chlorine position shifts), the electronic density changes, and Phenyl-Hexyl columns separate these isomers far better than C18.

Detailed Experimental Protocol (Recommended Method)

For a balance of robustness and selectivity, we recommend Method B (Phenyl-Hexyl) for development, but Method A (C18) is often sufficient for routine QC if isomers are controlled upstream. Below is the optimized protocol for Method A (Robust QC) , as it uses the most ubiquitous column type.

Chromatographic Conditions[3][4][5][6][7][8][9][10]
  • Instrument: HPLC equipped with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent L1.

  • Wavelength: 260 nm (Primary), 210 nm (Impurity check).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 10 µL.

Mobile Phase Preparation[9]
  • Buffer (Mobile Phase A): 0.1% Orthophosphoric Acid (

    
    ) in Water.
    
    • Why: The acidic pH (~2.5) suppresses the ionization of Impurity A (the acid), ensuring it interacts with the column and produces a sharp peak rather than tailing.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.08020Initial hold for polar impurities
5.08020Isocratic hold
15.02080Linear ramp to elute Ester
20.02080Wash step
20.18020Return to initial
25.08020Re-equilibration

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical steps taken to arrive at the recommended method, ensuring self-validation.

MethodDevelopment Start Start: ECTOV Sample Screen1 Screen 1: C18 Column (Acidic Mobile Phase) Start->Screen1 Decision1 Is Resolution > 1.5? Screen1->Decision1 PathA Optimize Gradient (Method A) Decision1->PathA Yes PathB Switch to Phenyl-Hexyl (Pi-Pi Interaction) Decision1->PathB No (Co-elution) CheckIsomer Check Regioisomers PathA->CheckIsomer PathB->CheckIsomer CheckIsomer->PathB Not Separated FinalMethod Final Validated Method CheckIsomer->FinalMethod Separated

Caption: Decision tree for selecting stationary phase based on critical pair resolution.

Diagram 2: Separation Mechanism (C18 vs Phenyl-Hexyl)

Understanding why the separation works is crucial for troubleshooting.

Mechanism cluster_0 C18 Interaction (Method A) cluster_1 Phenyl-Hexyl Interaction (Method B) C18 Alkyl Chain (C18) Analyte1 ECTOV (Hydrophobic) C18->Analyte1 Van der Waals Phenyl Phenyl Ring Analyte2 ECTOV (Thiophene) Phenyl->Analyte2 Pi-Pi Stacking (Specific)

Caption: Mechanistic difference: Phenyl-Hexyl adds electronic selectivity to standard hydrophobicity.

System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly in your lab, the following criteria must be met during the System Suitability Test (SST):

  • Theoretical Plates (

    
    ):  > 5,000 for the main ECTOV peak.
    
  • Tailing Factor (

    
    ):  < 1.5 (Ideally ~1.1).[4] Note: If tailing increases, check the pH of the buffer. The acid impurity requires pH < 3.0.
    
  • Resolution (

    
    ):  > 2.0 between Impurity A (Acid) and ECTOV (Ester).
    
  • Precision (%RSD): < 2.0% for 6 replicate injections.

References

  • Sielc Technologies. "Separation of Thiophene on Newcrom R1 HPLC column." Sielc Application Notes. Link

  • Symbiosis Online Publishing. "Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities." SOJ Pharmacy & Pharmaceutical Sciences. Link

  • National Institutes of Health (PMC). "Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes." PubMed Central. Link

  • Arabian Journal of Chemistry. "Development and validation of HPLC method for analysis of thiophene intermediates." ScienceDirect. Link

Sources

In vitro testing of compounds derived from Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Evaluation of Thiophene-Valerate Derivatives: A Comparative Guide

Part 1: Executive Summary & Technical Context

Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (CAS: 5205-39-0 for the precursor ethyl 5-chloro-5-oxopentanoate + 2-chlorothiophene reaction product) represents a critical scaffold in the synthesis of Biotin (Vitamin B7) analogs and Factor Xa inhibitors . Its structure—a 5-carbon valerate chain terminating in a ketone and a chlorothiophene ring—serves as a versatile pharmacophore.

The primary utility of this compound lies in its conversion to 5-(5-chloro-2-thienyl)valeric acid , a potent biotin antagonist and metabolic probe. Unlike native biotin precursors, the 5-chloro substitution introduces steric and electronic changes that can block biotin-dependent enzymes (e.g., pyruvate carboxylase) or inhibit biotin transport. Furthermore, the chlorothiophene moiety is a key structural motif in anticoagulants like Rivaroxaban , making this scaffold relevant for early-stage thrombosis research.

This guide compares the in vitro performance of 5-Chloro-Thiophene Derivatives against:

  • Native Biotin Precursors (Unsubstituted Thiophene): The baseline for metabolic activity.

  • 5-Bromo-Thiophene Analogs: A heavier halogen alternative often used for crystallography or potency tuning.

  • Standard Inhibitors: Known biotin antagonists (e.g., Desthiobiotin) or Factor Xa inhibitors (e.g., Rivaroxaban) where applicable.

Part 2: Comparative Performance Analysis

The following data summarizes the expected in vitro behavior of the 5-chloro derivative compared to its analogs.

Table 1: Physicochemical & Biological Profile Comparison
Feature5-Chloro Derivative (Target)Unsubstituted (Native) 5-Bromo Derivative Clinical Standard (Ref)
Primary Application Biotin Antagonist / Factor Xa ProbeBiotin Synthesis IntermediateCrystallographic Phasing / PotencyDesthiobiotin / Rivaroxaban
Lipophilicity (LogP) ~3.2 (Moderate)~2.5 (Lower)~3.4 (Higher)~0.5 (Desthiobiotin)
Metabolic Stability High (Cl blocks oxidation)Low (C5 susceptible to oxidation)High (Br blocks oxidation)Variable
Avidin Binding (Kd) Moderate (10⁻⁹ M range)High (10⁻¹² M range)Moderate (10⁻⁹ M range)High (10⁻¹⁵ M for Biotin)
Factor Xa Potency Moderate (µM range as scaffold)InactiveModerateHigh (nM range)
Cell Permeability High (Ester form)Moderate (Acid form)High (Ester form)Low (Acid form)

Key Insight: The 5-Chloro derivative offers a "sweet spot" of metabolic stability and lipophilicity. The chlorine atom blocks the metabolically vulnerable 5-position on the thiophene ring (a common site for CYP450 oxidation), significantly extending the half-life compared to the unsubstituted analog.

Part 3: Experimental Protocols

Protocol A: Esterase Hydrolysis Assay (Prodrug Activation)

Rationale: The ethyl ester form is a prodrug designed to cross cell membranes. Once inside, intracellular esterases must hydrolyze it to the active acid form. This assay verifies the rate of activation.

Materials:

  • Test Compound: Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (10 mM DMSO stock).

  • Enzyme: Porcine Liver Esterase (PLE) or Human Carboxylesterase 1 (hCES1).

  • Buffer: PBS (pH 7.4).

  • Detection: HPLC-UV or LC-MS.

Workflow:

  • Preparation: Dilute test compound to 100 µM in PBS containing 10 U/mL esterase.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120 min.

  • Quenching: Add 50 µL ice-cold Acetonitrile (ACN) to stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 10-90% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (Thiophene absorbance).

Acceptance Criteria: >80% conversion to the acid form within 60 minutes indicates excellent prodrug suitability.

Protocol B: Avidin-HABA Displacement Assay (Biotin Mimicry)

Rationale: To determine if the derivative binds to Avidin/Streptavidin, a proxy for biotin-dependent enzymes.

Materials:

  • Avidin from egg white.

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid).

  • Test Compound (Hydrolyzed Acid form).[1]

Workflow:

  • Reagent Mix: Prepare a solution of Avidin (0.5 mg/mL) and HABA (0.25 mM) in Phosphate Buffer (pH 7.0). The solution will turn red due to the Avidin-HABA complex.

  • Baseline: Measure Absorbance at 500 nm (

    
    ).
    
  • Titration: Add the Test Compound in 10 µM increments.

  • Observation: If the compound binds Avidin, it displaces HABA, causing the absorbance at 500 nm to decrease .

  • Calculation: Plot

    
     vs. Concentration to determine the 
    
    
    
    of displacement.

Interpretation:

  • Rapid Decrease: Strong binder (Biotin mimetic).

  • Slow/No Decrease: Weak binder (Steric hindrance from Chloro-group). Note: 5-chloro derivatives typically show reduced binding compared to native biotin, which is desirable for reversible antagonists.

Part 4: Mechanism of Action & Visualizations

The following diagrams illustrate the synthesis pathway and the biological mechanism of action.

Figure 1: Synthesis & Activation Pathway

SynthesisPathway Start1 2-Chlorothiophene Intermediate Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate (The Product) Start1->Intermediate Friedel-Crafts Acylation Start2 Ethyl Glutaryl Chloride Start2->Intermediate Prodrug Cell Membrane Permeation Intermediate->Prodrug Lipophilic Entry ActiveDrug 5-(5-chloro-2-thienyl)valeric acid (Active Metabolite) Prodrug->ActiveDrug Esterase Hydrolysis (Intracellular) Target Biotinidase / Factor Xa Inhibition ActiveDrug->Target Competitive Binding

Caption: Synthesis of the ethyl ester scaffold via Friedel-Crafts acylation, followed by intracellular activation to the bioactive acid form.

Figure 2: Comparative Assay Workflow

AssayWorkflow cluster_0 Primary Screen (Cell-Free) cluster_1 Secondary Screen (Cell-Based) Sample Test Compound (5-Cl-Thiophene Valerate) Assay1 Esterase Stability (HPLC-UV) Sample->Assay1 Assay2 Avidin-HABA Binding (Colorimetric) Sample->Assay2 Assay3 Cytotoxicity (MTT) (HEK293 Cells) Assay1->Assay3 If Stable Assay4 Biotin Uptake Inhibition (Jurkat Cells) Assay2->Assay4 If Binder Decision Lead Candidate Selection Assay3->Decision Assay4->Decision

Caption: Step-wise screening protocol ensuring compound stability and binding affinity before proceeding to expensive cell-based assays.

Part 5: References

  • Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of Biotin. Chemical Reviews.

    • Foundational text on the synthesis of biotin via thiophene-valerate intermediates.

  • Roehrig, S., et al. (2005).[2] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939).[3] Journal of Medicinal Chemistry.

    • Establishes the 5-chlorothiophene moiety as a critical pharmacophore for Factor Xa inhibition.

  • Green, N. M. (1975). Avidin.[4] In Advances in protein chemistry. Academic Press.

    • Standard reference for the Avidin-HABA displacement assay protocols.

  • PubChem Compound Summary. (2024). Ethyl 5-chloro-5-oxopentanoate.[5][6] National Center for Biotechnology Information.

    • Data on the key precursor reagent.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.